molecular formula C5H11ClN4O2 B8038328 H-Orn(N3).HCl

H-Orn(N3).HCl

Cat. No.: B8038328
M. Wt: 194.62 g/mol
InChI Key: HBDWAEAKFVAPSA-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Orn(N3).HCl is a chemically modified amino acid building block essential for advanced peptide synthesis and bioconjugation. The compound features an azide (N3) group on the ornithine side chain, making it a crucial reactant for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other bioorthogonal click chemistry applications. This allows researchers to selectively label peptides, attach fluorophores, or link other biomolecules for studies in proteomics, ligand-target engagement, and cellular imaging. The hydrochloride (HCl) salt form ensures improved stability and solubility for handling in various experimental buffers. This reagent is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[(1S)-4-azido-1-carboxybutyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2.ClH/c6-4(5(10)11)2-1-3-8-9-7;/h4H,1-3,6H2,(H,10,11);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWAEAKFVAPSA-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)[NH3+])CN=[N+]=[N-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)[NH3+])CN=[N+]=[N-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-Orn(N3).HCl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of H-Orn(N3).HCl in Bioconjugation and Peptide Chemistry

In the landscape of modern chemical biology and drug development, the ability to selectively modify biomolecules is paramount. This has led to the rise of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. Central to this field is the use of chemical reporters, small functional groups that can be incorporated into biomolecules and later selectively reacted. H-Orn(N3).HCl, or N-delta-Azido-L-ornithine hydrochloride, has emerged as a critical building block in this domain. It is a non-proteinogenic amino acid derivative of L-ornithine where the terminal amino group of the side chain has been replaced with an azide (N3) moiety.[1] This seemingly simple modification provides a powerful tool for researchers, as the azide group serves as a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions allow for the precise and efficient attachment of a wide array of functionalities, including fluorescent dyes, imaging agents, and therapeutic payloads, onto peptides and proteins.[2][4] This guide provides an in-depth technical overview of H-Orn(N3).HCl, from its fundamental chemical properties and synthesis to its practical applications in the laboratory.

Physicochemical Properties of H-Orn(N3).HCl

The utility of H-Orn(N3).HCl in experimental settings is underpinned by its distinct physicochemical properties. As a hydrochloride salt, it is typically a stable, water-soluble solid, facilitating its use in aqueous buffers common in biological research.

PropertyValueSource(s)
Systematic Name (2S)-2-Amino-5-azidopentanoic acid hydrochloride[1]
Synonyms N-delta-Azido-L-ornithine hydrochloride, L-2-Amino-5-azido-pentanoic acid.HCl, L-Azidonorvaline.HCl[1]
CAS Number 156463-09-1 (for the free base)[5]
Molecular Formula C5H11ClN4O2[1]
Molecular Weight 194.62 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point >165 °C (decomposes)
Optical Rotation [α]D20 = +16 ± 2º (c=1 in H2O)
Storage Conditions Store at 2-8°C or -20°C, protected from light and moisture.[6]

Chemical Structure and Analytical Characterization

The chemical structure of H-Orn(N3).HCl is fundamental to its function. The L-configuration at the alpha-carbon allows for its incorporation into peptides using standard synthesis methodologies, while the terminal azide on the side chain provides the bioorthogonal handle for subsequent modifications.

Caption: Chemical structure of H-Orn(N3).HCl.

Expected Analytical Data:

For researchers synthesizing or verifying the identity and purity of H-Orn(N3).HCl, the following spectral characteristics are expected:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will show distinct signals for the protons on the aliphatic chain. The α-proton will appear as a multiplet, and the protons on the carbons adjacent to the electron-withdrawing amino and azido groups will be shifted downfield.

  • ¹³C NMR: The carbon nuclear magnetic resonance spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will have the largest chemical shift.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A strong, sharp peak around 2100 cm⁻¹ is indicative of the azide (N₃) asymmetric stretch. Broad absorption in the 2500-3300 cm⁻¹ region is expected for the ammonium (NH₃⁺) and carboxylic acid (O-H) stretches. A carbonyl (C=O) stretch will be visible around 1700-1750 cm⁻¹.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a prominent peak corresponding to the mass of the protonated molecule [M+H]⁺.

Synthesis of H-Orn(N3).HCl: A Step-by-Step Methodology

The synthesis of H-Orn(N3).HCl is a multi-step process that requires careful control of reaction conditions to ensure the selective modification of the ornithine side chain. The following protocol is a representative method based on established procedures for the synthesis of azido amino acids.

Experimental Protocol: Synthesis of H-Orn(N3).HCl

Causality Behind Experimental Choices: This synthesis employs a copper-complex protection strategy for the α-amino and carboxyl groups of L-ornithine. This is a crucial step as it allows for the selective reaction of the δ-amino group without the need for complex protection and deprotection steps. The subsequent diazo transfer reaction is a reliable method for converting a primary amine to an azide.

  • Protection of L-Ornithine:

    • Dissolve L-ornithine hydrochloride in water and adjust the pH to approximately 9.5 with a suitable base (e.g., sodium hydroxide).

    • Add an aqueous solution of copper(II) sulfate. A deep blue copper complex of ornithine will precipitate.

    • Isolate the precipitate by filtration and wash thoroughly with water and ethanol to remove any unreacted starting materials.

    • Dry the copper complex under vacuum.

  • Diazo Transfer Reaction:

    • Suspend the dried copper-ornithine complex in a suitable solvent system, such as a mixture of methanol and water.

    • Add a base, such as triethylamine, to the suspension.

    • To this mixture, add a diazo transfer reagent, for example, triflyl azide (TfN₃) or imidazole-1-sulfonyl azide hydrochloride, portion-wise at a controlled temperature (typically 0°C to room temperature).

    • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Decomplexation and Isolation:

    • Once the reaction is complete, decompose the copper complex. This can be achieved by adding a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) and adjusting the pH.

    • Alternatively, the copper can be precipitated as copper sulfide by bubbling hydrogen sulfide gas through the solution.

    • Filter the reaction mixture to remove the copper salt.

    • The resulting aqueous solution contains the desired product. Purify the crude product by ion-exchange chromatography.

  • Formation of the Hydrochloride Salt and Final Product Isolation:

    • After purification, acidify the solution containing the free amino acid with hydrochloric acid.

    • Lyophilize or evaporate the solvent to obtain H-Orn(N3).HCl as a solid.

    • Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Bioconjugation: The Power of Click Chemistry

The primary utility of H-Orn(N3).HCl lies in its application as a building block for introducing an azide group into peptides and proteins. This azide then serves as a reactive handle for bioorthogonal ligation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole.

CUAAC_workflow cluster_synthesis Peptide Synthesis cluster_bioconjugation Bioconjugation (CuAAC) SPPS Solid-Phase Peptide Synthesis Incorporate Incorporate H-Orn(N3).HCl SPPS->Incorporate Cleave Cleave and Deprotect Incorporate->Cleave AzidoPeptide Azido-Peptide Cleave->AzidoPeptide Mix Mix Components AzidoPeptide->Mix AlkyneMolecule Alkyne-functionalized Molecule (e.g., Dye, Drug) AlkyneMolecule->Mix AddCatalyst Add Cu(I) catalyst (e.g., CuSO₄/Na-Ascorbate) Mix->AddCatalyst Conjugate Peptide Conjugate AddCatalyst->Conjugate

Caption: Workflow for peptide bioconjugation using H-Orn(N3).HCl via CuAAC.

Experimental Protocol: CuAAC Bioconjugation of an Azido-Peptide

Self-Validating System: This protocol includes components that ensure the reaction proceeds efficiently and with minimal side reactions. The use of a copper-chelating ligand like THPTA or TBTA stabilizes the catalytic Cu(I) species and protects the biomolecules from oxidative damage. Sodium ascorbate is used as a reducing agent to generate Cu(I) in situ from a more stable Cu(II) salt.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azido-peptide (synthesized with H-Orn(N3).HCl) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the alkyne-functionalized molecule (e.g., a fluorescent dye) in a compatible solvent like DMSO.

    • Prepare fresh stock solutions of copper(II) sulfate (CuSO₄), a copper ligand (e.g., THPTA), and sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azido-peptide and the alkyne-functionalized molecule in the desired molar ratio (a slight excess of the alkyne molecule is often used).

    • Add the copper ligand to the mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction and Monitoring:

    • Gently mix the reaction components and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC to track the formation of the product and the consumption of the starting materials.

  • Purification:

    • Once the reaction is complete, the conjugated peptide can be purified from excess reagents using methods such as size-exclusion chromatography, reversed-phase HPLC, or dialysis, depending on the properties of the conjugate.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling H-Orn(N3).HCl.

  • Azide Group Hazard: Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. While the risk is lower for molecules like H-Orn(N3).HCl compared to small, volatile azides, it is crucial to avoid heating the solid material and to handle it with care. Avoid contact with heavy metals, as this can form highly sensitive metal azides.

  • Corrosive Nature: As a hydrochloride salt, H-Orn(N3).HCl can be corrosive. It is important to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling the solid material and its solutions.[7]

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[8] Avoid creating dust. In case of spills, follow appropriate laboratory procedures for cleaning up chemical spills.

Conclusion and Future Perspectives

H-Orn(N3).HCl is a testament to the ingenuity of chemical biology, providing a robust and versatile tool for the site-specific modification of peptides and proteins. Its application in click chemistry has significantly advanced our ability to create sophisticated bioconjugates for a wide range of applications, from fundamental biological research to the development of novel therapeutics and diagnostics. As the field of bioconjugation continues to evolve, we can anticipate the development of new and innovative applications for this valuable chemical entity, further expanding the toolkit available to researchers in their quest to understand and manipulate biological systems.

References

  • Biosynth.
  • Pickering Laboratories.
  • BenchChem. Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids.
  • Karaca, U. O. (2014). The preparation of azido amino acids and the application of native chemical ligation in the synthesis of chlorotoxin. Middle East Technical University.
  • Sletten, E. M., & Bertozzi, C. R. (2011). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Accounts of chemical research, 44(9), 666–676.
  • PubChem. (2S)-2-Amino-5-azidopentanoic acid. [Link]

Sources

Advanced Technical Guide: L-Azidonorvaline Hydrochloride in Cell-Selective Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Azidonorvaline (Anv) is a non-canonical amino acid (ncAA) and methionine surrogate used primarily for cell-selective metabolic labeling of nascent proteins. Unlike its structural analog L-Azidohomoalanine (AHA), which is incorporated by wild-type cellular machinery, L-Azidonorvaline is generally rejected by wild-type methionyl-tRNA synthetases (MetRS). It requires the expression of an engineered mutant synthetase (e.g., NLL-MetRS or L13G-MetRS ) to be charged onto tRNA^Met.

This unique "lock-and-key" mechanism allows researchers to label and visualize protein synthesis exclusively in genetically defined cell populations within complex mixtures (e.g., co-cultures, biofilms, or host-pathogen systems) without background labeling from non-target cells.

Chemical Basis & Mechanism of Action

Structural Homology

L-Azidonorvaline hydrochloride (C


H

N

O

[1]·HCl) mimics Methionine (Met) but replaces the sulfur-methyl thioether group with an azide-bearing alkyl chain.
Amino AcidSide Chain StructureInteraction with WT MetRSPrimary Application
L-Methionine (Met) -CH2-CH2-S-CH3Native SubstrateNatural Protein Synthesis
L-Azidohomoalanine (AHA) -CH2-CH2-N3Accepted (Surrogate)Global Proteome Labeling (BONCAT)
L-Azidonorvaline (Anv) -CH2-CH2-CH2-N3Rejected (Steric Clash)Cell-Selective Labeling (Targeted BONCAT)
L-Azidonorleucine (Anl) -CH2-CH2-CH2-CH2-N3Rejected (Steric Clash)Cell-Selective Labeling (Targeted BONCAT)
The Orthogonal Mechanism

The utility of L-Azidonorvaline relies on bioorthogonality at the translational level.

  • Exclusion: In wild-type cells, the MetRS active site strictly excludes Anv due to the side chain length and geometry, preventing incorporation into the proteome.

  • Inclusion: Cells engineered to express a mutant MetRS (typically with the Met-binding pocket expanded via mutations such as L13G or the "NLL" triple mutant) can efficiently charge Anv onto endogenous tRNA^Met.

  • Incorporation: The Anv-charged tRNA is utilized by the ribosome, incorporating Anv into nascent proteins at AUG codons.

  • Tagging: The azide group serves as a bioorthogonal handle for "Click" chemistry (CuAAC or SPAAC) post-lysis or in fixed cells.

Visualization of the Selective Pathway

CellSelectiveLabeling cluster_input Culture Media cluster_WT Wild-Type Cell (Non-Target) cluster_Mutant Engineered Cell (Target) Met L-Methionine WT_MetRS WT MetRS Met->WT_MetRS Mut_MetRS Mutant MetRS (e.g., NLL, L13G) Met->Mut_MetRS Anv L-Azidonorvaline (Anv) Anv->WT_MetRS Rejected Anv->Mut_MetRS Accepted WT_Protein Protein: Met-Only WT_MetRS->WT_Protein Translation Click Click Reaction (Fluorophore/Biotin) Mut_Protein Protein: Met + Anv Mut_MetRS->Mut_Protein Translation Mut_Protein->Click Azide-Alkyne Ligation Result Labeled Proteome (Target Cells Only) Click->Result

Caption: Logic flow of cell-selective labeling. Anv is ignored by WT cells but incorporated by cells expressing mutant MetRS, allowing exclusive tagging of the target sub-proteome.

Experimental Workflow: Cell-Selective BONCAT

This protocol outlines the use of L-Azidonorvaline for labeling newly synthesized proteins in a co-culture system.

Phase 1: Preparation & Expression
  • Reagent: L-Azidonorvaline hydrochloride (Soluble in water to ~50 mM). Store stock at -20°C.

  • Cell Engineering: Transfect target cells with a plasmid encoding the mutant MetRS (e.g., E. coli NLL-MetRS or mouse L274G-MetRS for mammalian systems).

    • Note: Constitutive expression is preferred for steady-state analysis; inducible expression (Tet-On) is better for pulse-chase experiments.

Phase 2: Metabolic Labeling (Pulse)

Unlike AHA, which often requires Methionine starvation to force incorporation, NLL-MetRS variants have high specificity for Anv/Anl and can often label cells in the presence of Methionine (Met competition).

  • Wash: Wash cells 2x with PBS (warm) to remove excess extracellular Met.

  • Labeling Medium:

    • Standard Protocol: Met-free medium (RPMI/DMEM) supplemented with 1 mM L-Azidonorvaline .

    • Competition Protocol (NLL-MetRS only): Standard medium (containing ~100-200 µM Met) supplemented with 1-4 mM L-Azidonorvaline .

  • Incubation: Incubate for 1–4 hours (mammalian) or 30–60 mins (bacterial).

    • Tip: Longer pulses increase signal intensity but decrease temporal resolution.

  • Termination: Aspirate medium and wash 3x with ice-cold PBS to stop uptake and remove free Anv.

Phase 3: Click Chemistry (Lysate Analysis)
  • Lysis: Lyse cells in buffer containing 1% SDS (SDS is critical to denature proteins, exposing internal azides).

  • Reaction Mix: Prepare the following sequentially:

    • Protein Lysate (1 mg/mL)

    • Alkyne Tag (e.g., TAMRA-Alkyne or Biotin-Alkyne): 50 µM

    • CuSO

      
      : 1 mM
      
    • THPTA (Ligand): 2 mM (Stabilizes Cu(I) state, preventing protein degradation)

    • Sodium Ascorbate: 4 mM (Add last to initiate reaction)

  • Incubation: Rotate for 1 hour at Room Temperature in the dark.

  • Precipitation: Precipitate proteins (Methanol/Chloroform or Acetone) to remove unreacted dye.

Phase 4: Downstream Analysis
  • Fluorescence: Re-suspend pellet in SDS loading buffer. Run SDS-PAGE.[2] Scan gel for fluorescence.[2]

  • Proteomics: Re-suspend in buffer, digest with Trypsin, enrich biotinylated peptides on Streptavidin beads, and analyze via LC-MS/MS.

Critical Comparison: Anv vs. AHA vs. Anl

Selecting the right analog is critical for experimental success.

FeatureL-Azidohomoalanine (AHA)L-Azidonorvaline (Anv)L-Azidonorleucine (Anl)
MetRS Requirement Wild-Type (Endogenous)Mutant (Engineered) Mutant (Engineered)
Selectivity None (Labels all cells)High (Target cells only) High (Target cells only)
Toxicity Moderate (Met starvation stress)Low (Met often present)Low (Met often present)
Kinetics Fast incorporationSlower (depends on mutant efficiency)Slower (depends on mutant efficiency)
Primary Use Case Global proteome dynamicsCo-cultures, in vivo tissuesCo-cultures, in vivo tissues

Expert Insight: While Anl (Azidonorleucine) is more commonly cited in early "NLL-MetRS" papers, Anv (Azidonorvaline) is structurally shorter. Some specific MetRS mutants (e.g., L13A or specific active site evolutions) may show differential kinetics for Anv vs Anl. Always match the analog to the specific synthetase variant described in your reference plasmid.

Troubleshooting & Optimization

Low Signal Intensity
  • Cause: High competition from endogenous Methionine.

  • Solution: Switch to Met-depleted medium for the pulse duration. While Mutant MetRS can compete, removing Met drastically boosts Anv incorporation.

  • Solution 2: Increase Anv concentration (up to 4 mM).

High Background in WT Cells
  • Cause: "Leaky" incorporation by WT MetRS.

  • Solution: Anv is generally strictly excluded, but at very high concentrations (>5 mM) or long incubations (>24h), rare errors can occur. Titrate Anv down to the lowest effective dose (typically 0.5 - 1 mM).

Protein Precipitation during Click Reaction
  • Cause: Copper oxidation or high protein concentration.

  • Solution: Ensure THPTA ligand is in 5:1 excess over Copper. Keep lysate concentration below 2 mg/mL during the reaction.

References

  • Ngo, J. T., et al. (2009). Cell-selective metabolic labeling of the proteome.[3] Nature Chemical Biology, 5(10), 715–717. Link

  • Dieterich, D. C., et al. (2006). In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons. Nature Neuroscience, 9, 891–896. Link

  • Mahdavi, A., et al. (2016). Identification of Secreted Bacterial Proteins by Noncanonical Amino Acid Tagging. Proceedings of the National Academy of Sciences, 113(28), E4059-E4068. Link

  • Thermo Fisher Scientific. (2009). Click-iT® Metabolic Labeling Reagents for Proteins User Guide. Link

  • Bagert, J. D., & Xie, J. (2016). Current methods for site-specific incorporation of unnatural amino acids into proteins. ChemBioChem, 17(10), 869-873. (Discussion of MetRS mutants).

Sources

A Senior Application Scientist's In-Depth Technical Guide: H-Orn(N3).HCl vs. Azidohomoalanine (AHA) for Metabolic Labeling of Nascent Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Illuminating the Dynamic Proteome with Bioorthogonal Chemistry

In the landscape of modern proteomics and drug development, understanding the dynamics of protein synthesis is paramount. Cells constantly adapt to their environment by synthesizing new proteins, a process that is often altered in disease states. Metabolic labeling, a technique that introduces tagged biomolecules into cellular pathways, offers a powerful window into these dynamic processes.[1] This guide provides an in-depth technical exploration of two azide-containing amino acid analogs for bioorthogonal metabolic labeling: the well-established L-Azidohomoalanine (AHA) and the lesser-known H-Orn(N3).HCl.

This document moves beyond simple protocol recitation to provide a framework for experimental design, rooted in the biochemical principles that govern these powerful techniques. We will delve into the established workflows for AHA, providing detailed protocols and discussing its advantages and limitations. Subsequently, we will critically evaluate H-Orn(N3).HCl, positioning it as a potential but as-yet-unvalidated tool, and outline the necessary steps to ascertain its utility in metabolic labeling.

Part 1: Azidohomoalanine (AHA) - The Gold Standard in Nascent Proteome Labeling

AHA is a non-canonical amino acid that serves as a surrogate for methionine.[1][2] Its structural similarity allows it to be recognized by the cell's translational machinery and incorporated into newly synthesized proteins.[1][] The key feature of AHA is its bioorthogonal azide moiety, a chemical handle that does not interact with native cellular components but can be specifically targeted for ligation with an alkyne-bearing probe via "click chemistry".[][4][5] This enables the visualization and enrichment of proteins synthesized during a specific time window.[6][7]

Mechanism of AHA Incorporation and Detection

The process of labeling with AHA follows a two-step logic: metabolic incorporation followed by bioorthogonal ligation.

  • Metabolic Incorporation: Cells are cultured in methionine-deficient media supplemented with AHA. The methionyl-tRNA synthetase (MetRS) recognizes AHA and attaches it to its cognate tRNA. This AHA-tRNA is then utilized by the ribosome to incorporate AHA into nascent polypeptide chains at positions typically occupied by methionine.[]

  • Bioorthogonal Ligation (Click Chemistry): After labeling, the azide-tagged proteins can be detected or purified. The most common method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide group on AHA reacts with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) to form a stable triazole linkage.[4][5] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is advantageous for live-cell imaging.

AHA_Workflow cluster_cell Cellular Environment cluster_detection Downstream Analysis AHA AHA (in media) MetRS Methionyl-tRNA Synthetase (MetRS) AHA->MetRS AHA_tRNA AHA-tRNA(Met) MetRS->AHA_tRNA Charging tRNA_Met tRNA(Met) tRNA_Met->MetRS Ribosome Ribosome AHA_tRNA->Ribosome Nascent_Protein Nascent Protein (AHA-labeled) Ribosome->Nascent_Protein Translation Click_Reaction Click Chemistry (CuAAC or SPAAC) Nascent_Protein->Click_Reaction Alkyne_Probe Alkyne Probe (e.g., Biotin-Alkyne) Alkyne_Probe->Click_Reaction Detected_Protein Detected Protein Click_Reaction->Detected_Protein

Figure 1: Workflow for AHA metabolic labeling and detection.

Experimental Protocol: AHA Labeling in Mammalian Cells

This protocol provides a general framework for labeling adherent mammalian cells. Optimization of incubation times and AHA concentration is recommended for each cell line and experimental goal.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM

  • L-Azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Click chemistry reagents (e.g., Biotin-alkyne, CuSO4, TBTA, sodium ascorbate)

Procedure:

  • Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Methionine Depletion (Optional but Recommended): Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes. This step enhances the incorporation of AHA.

  • AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium containing the desired final concentration of AHA (typically 25-50 µM). The optimal concentration should be determined empirically to balance labeling efficiency with potential toxicity.[8]

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours). Shorter incubation times provide a snapshot of rapid protein synthesis, while longer times label a broader population of newly synthesized proteins.

  • Cell Lysis: Wash the cells twice with cold PBS. Add ice-cold lysis buffer supplemented with protease inhibitors. Scrape the cells and collect the lysate.

  • Click Chemistry Reaction (for Biotinylation):

    • To 100 µg of protein lysate, add the following in order:

      • Biotin-alkyne (to a final concentration of 50 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (to a final concentration of 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (to a final concentration of 100 µM)

      • Copper(II) sulfate (CuSO4) (to a final concentration of 1 mM)

      • Sodium ascorbate (to a final concentration of 1 mM)

    • Vortex to mix and incubate at room temperature for 1 hour in the dark.

  • Downstream Analysis: The biotinylated proteins can now be enriched using streptavidin beads for mass spectrometry analysis or detected by western blot using a streptavidin-HRP conjugate.

Applications, Advantages, and Limitations of AHA Labeling

Applications:

  • Proteomics: Identification of newly synthesized proteins in response to stimuli.[6][7]

  • Pulse-Chase Analysis: Monitoring protein degradation by chasing the AHA-labeled proteome with methionine-containing media.[6]

  • Cell Biology: Visualization of protein synthesis in specific cellular compartments.

  • Drug Discovery: Assessing the effect of compounds on protein synthesis.

FeatureDescription
Labeling Efficiency Generally robust, but can be influenced by cell type and methionine depletion.
Toxicity Low toxicity at typical working concentrations (25-50 µM). Higher concentrations can be cytotoxic.[8]
Specificity High specificity for newly synthesized proteins.[8]
Versatility Applicable to a wide range of biological systems, from cell culture to whole organisms.[]

Advantages:

  • Temporal Resolution: Allows for the study of protein synthesis over defined time periods.

  • Bioorthogonality: The azide handle is inert in biological systems, ensuring specific detection.

  • Enrichment Capability: Biotinylated proteins can be easily purified, enabling the detection of low-abundance species.

Limitations:

  • Methionine Surrogate: Only labels proteins that contain methionine. Methionine-free proteins will not be labeled.[]

  • Methionine Starvation: The required methionine depletion can itself induce a cellular stress response, which should be considered in the experimental design.[]

  • Toxicity at High Concentrations: High levels of AHA can be toxic to some cell types.[8]

Part 2: H-Orn(N3).HCl - A Potential but Unvalidated Candidate for Metabolic Labeling

H-Orn(N3).HCl, also known as N-delta-Azido-L-ornithine hydrochloride, is an amino acid derivative where the delta-amino group of ornithine is modified with an azide group.[] While it possesses the bioorthogonal azide handle necessary for click chemistry, its utility as a tool for metabolically labeling newly synthesized proteins is not established in the scientific literature.

Theoretical Considerations for Metabolic Incorporation

For H-Orn(N3).HCl to be incorporated into proteins during translation, it must be recognized by an aminoacyl-tRNA synthetase (aaRS) and charged to a tRNA. Ornithine is not one of the 20 canonical proteinogenic amino acids and does not have its own cognate aaRS-tRNA pair in most organisms. Therefore, for H-Orn(N3).HCl to be incorporated, one of the following scenarios would need to occur:

  • Promiscuous Recognition by a Canonical aaRS: An existing aaRS for a canonical amino acid would need to recognize H-Orn(N3).HCl as a substrate. This is unlikely given the significant structural differences between ornithine and the canonical amino acids.

  • Engineered aaRS: A specifically engineered aaRS could be introduced into the cells that is designed to recognize H-Orn(N3).HCl and charge it to an orthogonal tRNA. This approach is used for site-specific incorporation of non-canonical amino acids but is not a general metabolic labeling strategy.

Without evidence of recognition by a native aaRS, it is highly improbable that H-Orn(N3).HCl would be incorporated into the proteome through the standard translational machinery.

Orn_Hypothesis cluster_cell Hypothetical Cellular Pathway Orn_N3 H-Orn(N3).HCl Unknown_aaRS Unknown or Engineered aaRS Orn_N3->Unknown_aaRS Charged_tRNA Orn(N3)-tRNA Unknown_aaRS->Charged_tRNA Charging (Hypothetical) Orthogonal_tRNA Orthogonal tRNA Orthogonal_tRNA->Unknown_aaRS Ribosome Ribosome Charged_tRNA->Ribosome Labeled_Protein Labeled Protein? Ribosome->Labeled_Protein Translation (Hypothetical)

Figure 2: Hypothetical pathway for H-Orn(N3).HCl incorporation.

Necessary Validation Experiments

To establish H-Orn(N3).HCl as a viable metabolic labeling agent, a series of rigorous validation experiments would be required:

  • Incorporation Assay:

    • Culture cells in the presence of H-Orn(N3).HCl.

    • Lyse the cells and perform a click reaction with an alkyne-biotin probe.

    • Enrich for biotinylated proteins using streptavidin beads.

    • Digest the enriched proteins and analyze by mass spectrometry to confirm the presence of H-Orn(N3).HCl in peptide fragments.

  • Toxicity Assessment:

    • Perform dose-response and time-course studies to determine the effect of H-Orn(N3).HCl on cell viability and proliferation.

  • Efficiency Comparison:

    • If incorporation is confirmed, compare the labeling efficiency of H-Orn(N3).HCl with that of AHA under identical conditions.

Comparative Analysis and Future Perspectives

The following table summarizes the known properties of AHA and the hypothetical status of H-Orn(N3).HCl for metabolic protein labeling.

FeatureAzidohomoalanine (AHA)H-Orn(N3).HCl
Canonical Analog MethionineOrnithine (non-proteinogenic)
Incorporation Mechanism Utilizes endogenous MetRSUnknown; likely requires an engineered aaRS
Published Evidence Extensive literature supportNone for metabolic protein labeling
Established Protocols Widely availableNone
Known Toxicity Low at typical working concentrationsUnknown
Current Utility Gold standard for nascent proteome labelingPrimarily used for peptide synthesis

For researchers and drug development professionals seeking to investigate the dynamics of protein synthesis, AHA remains the recommended and scientifically validated choice. The exploration of novel non-canonical amino acids for metabolic labeling is an exciting frontier, but any new candidate, including H-Orn(N3).HCl, must be subjected to rigorous validation before it can be considered a reliable tool in the bioorthogonal chemistry toolbox.

References

  • AHA Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. MDPI. [Link]

  • Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. Semantic Scholar. [Link]

  • Pulsed Azidohomoalanine Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice. Journal of Proteome Research - ACS Publications. [Link]

  • Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. PMC - NIH. [Link]

  • Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. PMC - NIH. [Link]

  • Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Bio-protocol. [Link]

  • Metabolic labeling with non-canonical amino acids. ResearchGate. [Link]

  • Development of a novel method for quantification of autophagic protein degradation by AHA labeling. PMC - NIH. [Link]

  • Aha labeling does not cause artifacts in protein identification. ResearchGate. [Link]

  • Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore-Mediated Click Chemistry in Yeast. PubMed. [Link]

  • Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. PMC - NIH. [Link]

  • Quantitative Analysis of Newly Synthesized Proteins. PMC - NIH. [Link]

  • Fast protein analysis enabled by high-temperature hydrolysis. PMC - NIH. [Link]

  • Testing for ​AHA toxicity—the thrashing assay. ResearchGate. [Link]

  • Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. NIH. [Link]

  • Click chemistry and its application to proteomics. G-Biosciences. [Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS One - Research journals. [Link]

  • ANALYSIS OF PROTEINS. FE 271 FOOD CHEMISTRY EXPERIMENT 6. [Link]

  • PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Unknown Source. [Link]

  • "Amino Acid Analysis". In: Current Protocols in Protein Science. ResearchGate. [Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. Protocols.io. [Link]

  • Analysis of Bovine Serum Albumine, Caseine and Tryptone Proteins Hydrolysis by 1H NMR Spectroscopy. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2015_6(4)/[1].pdf]([Link]1].pdf)

Sources

An In-Depth Technical Guide to H-Orn(N3).HCl Applications in Glycan Metabolic Engineering

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles, applications, and methodologies surrounding the use of Nδ-Azido-L-ornithine hydrochloride (H-Orn(N3).HCl) in the field of glycan metabolic engineering. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for studying and manipulating glycosylation.

Foundational Concepts: The Intersection of Metabolism and Glycobiology

The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx.[1][2] This dynamic structure plays a pivotal role in a vast array of biological processes, from cell-cell communication and adhesion to immune responses and pathogen recognition.[3] Consequently, alterations in glycosylation are hallmarks of numerous physiological and pathological states, including cancer and inflammatory diseases.[3]

Metabolic glycoengineering is a powerful strategy that enables the study and manipulation of glycans in living systems.[2][4] The core principle involves introducing unnatural monosaccharide analogs, bearing a bioorthogonal chemical reporter, into cellular metabolic pathways.[5][6][7] The cell's own enzymatic machinery then incorporates these analogs into nascent glycans, effectively tagging them for subsequent detection and analysis.[5][6] The azide group (N3) is a widely used bioorthogonal reporter due to its small size, stability, and specific reactivity in "click chemistry" reactions.[1][4]

While azido sugars have been the workhorse of metabolic glycoengineering, the use of non-canonical amino acids like H-Orn(N3).HCl opens up alternative avenues for introducing azide reporters into the cellular machinery, potentially targeting different pathways or offering unique advantages. H-Orn(N3).HCl is a specialized amino acid derivative containing an azide group, making it a valuable tool for bioconjugation and labeling studies through click chemistry.[8]

H-Orn(N3).HCl: A Chemist's Perspective

Nδ-Azido-L-ornithine hydrochloride, also known as L-2-Amino-5-azido-pentanoic acid hydrochloride, is a synthetic amino acid analog.[8] Its key feature is the terminal azide group on the side chain, which serves as a bioorthogonal handle for subsequent chemical modifications.

Table 1: Physicochemical Properties of H-Orn(N3).HCl [8]

PropertyValue
Synonyms H-L-Orn(N3)-OH·HCl, L-Azidonorvaline·HCl
CAS Number 156463-09-1
Molecular Formula C5H11ClN4O2
Molecular Weight 194.6 g/mol
Appearance White crystalline powder
Purity ≥ 98% (HPLC)
Storage ≤ -15 °C

The azide group is exceptionally stable under physiological conditions and does not typically react with endogenous functional groups found in biological systems.[1][4] This inertness is crucial for its role as a bioorthogonal reporter, ensuring that it only reacts with its specific ligation partner.

The "Click": Bioorthogonal Ligation of Azide-Labeled Biomolecules

The power of incorporating an azide group into biomolecules lies in its ability to undergo highly specific and efficient "click chemistry" reactions.[9][10] These reactions allow for the covalent attachment of various probes for detection, enrichment, and visualization. Two primary forms of click chemistry are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by copper(I) ions.[9][10][11] While highly efficient, the cytotoxicity of copper has limited its application in living cells.[11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes strained cyclooctyne derivatives (e.g., DBCO, BCN) that react spontaneously with azides without the need for a catalyst.[4][12][13] This has made it the preferred method for in vivo and live-cell labeling.[4][13]

Click_Chemistry_Pathways Bioorthogonal Ligation Strategies cluster_0 Metabolic Labeling cluster_1 Detection/Functionalization Azide_Biomolecule Azide-Labeled Glycan (via H-Orn(N3).HCl metabolism) Labeled_Product_CuAAC Labeled Glycan (Triazole Linkage) Azide_Biomolecule->Labeled_Product_CuAAC Cu(I) Catalyst Labeled_Product_SPAAC Labeled Glycan (Triazole Linkage) Azide_Biomolecule->Labeled_Product_SPAAC Strain-Promoted Alkyne_Probe Alkyne-Probe (e.g., Fluorophore, Biotin) Alkyne_Probe->Labeled_Product_CuAAC Strained_Alkyne_Probe Strained Alkyne-Probe (e.g., DBCO-Fluorophore) Strained_Alkyne_Probe->Labeled_Product_SPAAC

Caption: Bioorthogonal "click" chemistry pathways for labeling azide-modified glycans.

Proposed Mechanism of H-Orn(N3).HCl in Glycan Metabolic Engineering

While the precise metabolic fate of H-Orn(N3).HCl in the context of glycosylation is an active area of research, a plausible hypothesis involves its conversion into an azido-sugar precursor that can enter the sialic acid biosynthesis pathway. Sialic acids are terminal monosaccharides on many glycans and play crucial roles in cellular recognition.[14]

The proposed pathway begins with the cellular uptake of H-Orn(N3).HCl. Through a series of enzymatic transformations, the azido-ornithine backbone could be modified and ultimately converted into an N-azidoacetylmannosamine (ManNAz) or a related azido-sugar analog. ManNAz is a well-established precursor for the biosynthesis of azido-sialic acids.[15]

Once formed, the azido-sugar enters the sialic acid biosynthetic pathway. It is converted to an activated form, CMP-azido-sialic acid, in the nucleus.[16][17] This activated sugar nucleotide is then transported into the Golgi apparatus, where sialyltransferases incorporate it onto nascent glycoconjugates.[15][16]

Metabolic_Incorporation_Pathway Hypothetical Metabolic Pathway of H-Orn(N3).HCl H_Orn_N3_HCl H-Orn(N3).HCl (Extracellular) Cell_Uptake Cellular Uptake H_Orn_N3_HCl->Cell_Uptake Metabolic_Conversion Metabolic Conversion (Hypothesized) Cell_Uptake->Metabolic_Conversion Azido_Sugar_Analog Azido-Sugar Analog (e.g., ManNAz) Metabolic_Conversion->Azido_Sugar_Analog Sialic_Acid_Pathway Sialic Acid Biosynthesis Azido_Sugar_Analog->Sialic_Acid_Pathway CMP_Azido_Sialic_Acid CMP-Azido-Sialic Acid Sialic_Acid_Pathway->CMP_Azido_Sialic_Acid Golgi_Apparatus Golgi Apparatus CMP_Azido_Sialic_Acid->Golgi_Apparatus Azido_Glycoprotein Azide-Labeled Glycoprotein Golgi_Apparatus->Azido_Glycoprotein

Caption: Proposed metabolic incorporation of H-Orn(N3).HCl into glycoproteins.

Experimental Workflows and Protocols

The application of H-Orn(N3).HCl in metabolic glycoengineering follows a general workflow encompassing metabolic labeling, click chemistry ligation, and downstream analysis.

Metabolic Labeling of Cultured Cells

This initial step involves incubating cells with H-Orn(N3).HCl to allow for its metabolic incorporation into cellular glycans.

Protocol: Metabolic Labeling of Adherent Cells

  • Cell Culture: Plate cells on appropriate tissue culture plates or flasks and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh culture medium supplemented with H-Orn(N3).HCl. The optimal concentration should be determined empirically for each cell line and experimental goal, but a starting range of 25-100 µM is recommended.

    • Expert Insight: Similar to other metabolic labels like Ac4ManNAz, higher concentrations may lead to cellular toxicity.[18] It is crucial to perform a dose-response curve to assess cell viability and labeling efficiency.

  • Metabolic Labeling: Remove the existing culture medium and wash the cells once with sterile phosphate-buffered saline (PBS). Add the H-Orn(N3).HCl-containing medium to the cells.

  • Incubation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The incubation time will influence the extent of labeling.[19]

  • Harvesting: After incubation, wash the cells twice with cold PBS to remove any unincorporated H-Orn(N3).HCl. The cells are now ready for downstream applications.

Visualization of Labeled Glycans by Fluorescence Microscopy

SPAAC chemistry is ideal for visualizing the localization of newly synthesized glycans in living or fixed cells.

Protocol: Fluorescence Imaging of Azide-Labeled Glycans

  • Metabolic Labeling: Label cells with H-Orn(N3).HCl as described in section 5.1.

  • Click Reaction:

    • Prepare a stock solution of a DBCO-conjugated fluorophore (e.g., DBCO-Cy5) in DMSO.

    • Dilute the DBCO-fluorophore in fresh culture medium or PBS to a final concentration of 10-50 µM.

    • Incubate the labeled cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C.[19]

  • Washing: Wash the cells three times with PBS to remove excess fluorophore.

  • Fixation and Permeabilization (Optional): For intracellular imaging, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Counterstaining (Optional): Stain the cell nuclei with a DNA dye such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope with the appropriate filter sets.

Glycoproteomic Analysis of Labeled Proteins

H-Orn(N3).HCl labeling can be coupled with mass spectrometry to identify and quantify glycoproteins. This involves enriching the azide-labeled glycoproteins followed by proteomic analysis.

Workflow: Glycoproteomic Analysis

Glycoproteomics_Workflow Glycoproteomic Analysis Workflow Metabolic_Labeling Metabolic Labeling with H-Orn(N3).HCl Cell_Lysis Cell Lysis and Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Chemistry Click Chemistry with Alkyne-Biotin Cell_Lysis->Click_Chemistry Affinity_Purification Streptavidin Affinity Purification Click_Chemistry->Affinity_Purification Enrichment Enrichment of Labeled Glycoproteins Affinity_Purification->Enrichment On_Bead_Digestion On-Bead Tryptic Digestion Enrichment->On_Bead_Digestion LC_MS_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS_MS Data_Analysis Protein Identification and Quantification LC_MS_MS->Data_Analysis

Sources

Technical Whitepaper: Mechanistic Evaluation of H-Orn(N3).HCl as an ODC Substrate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide analyzing the substrate compatibility of H-Orn(N3).HCl with Ornithine Decarboxylase (ODC).

Executive Summary

Direct Answer: No, H-Orn(N3).HCl (5-azido-L-ornithine) is not a physiologically relevant substrate for Ornithine Decarboxylase (ODC).

While H-Orn(N3).HCl is a structural analog of L-ornithine often used in "click chemistry" applications, it fails to undergo efficient enzymatic decarboxylation by ODC to form 5-azidoputrescine in biological systems. The enzymatic bottleneck lies in the


-position modification : the replacement of the positively charged 

-amino group (

) with a neutral, dipolar azide group (

) disrupts the critical electrostatic anchoring required for substrate alignment within the ODC active site.

For researchers aiming to metabolically label polyamines, 5-azidoputrescine (the downstream metabolite) is the correct probe, as it bypasses the ODC rate-limiting step and is directly transported into cells to be acylated by spermidine synthase.

Molecular Mechanism: Why ODC Rejects H-Orn(N3)

To understand the failure of H-Orn(N3) as a substrate, we must deconstruct the catalytic mechanism of ODC. ODC is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme that functions via a strict stereoelectronic mechanism.

The Catalytic Checkpoints
  • Schiff Base Formation (Pass): The

    
    -amino group of H-Orn(N3) is unmodified. It can theoretically nucleophilically attack the PLP cofactor to form the external aldimine (Schiff base).
    
  • Substrate Anchoring (Fail): The specificity of ODC is dictated by the interaction of the substrate's side chain with the "distal binding pocket."

    • Native L-Ornithine: The

      
      -amino group is protonated at physiological pH. It forms a salt bridge with acidic residues (specifically Asp332  and Asp361  in mammalian ODC) and interacts with the phosphate group of PLP. This anchors the molecule, positioning the 
      
      
      
      -carboxylate orthogonal to the
      
      
      -system of the PLP ring, maximizing the stereoelectronic effect for decarboxylation.
    • H-Orn(N3): The azide group is neutral and lacks hydrogen bond donating capacity. Without the electrostatic anchor, the "tail" of the molecule flails within the active site. The

      
      -carboxylate fails to achieve the precise geometry required for bond breaking (
      
      
      
      rate enhancement loss).
Structural Comparison
FeatureL-Ornithine (Native Substrate)H-Orn(N3).HCl (Azide Analog)Impact on ODC Catalysis

-Group

,


,

None (Compatible)
Side Chain


Critical Failure
Charge at pH 7.4 +1 (Side chain)0 (Side chain)Loss of electrostatic steering
Sterics Small, flexibleLinear, slightly largerPotential steric clash
Outcome Rapid DecarboxylationNo/Negligible ReactionInert / Competitive Inhibitor

Experimental Protocols: Validation & Alternatives

If you are developing a metabolic labeling assay, you must validate the probe's incorporation. Below is a self-validating workflow to confirm substrate inactivity and the correct alternative protocol.

Protocol A: In Vitro ODC Activity Assay (Validation of Inactivity)

Purpose: To definitively prove H-Orn(N3) is not processed by ODC.

Reagents:

  • Recombinant human ODC (hODC).

  • Substrates: L-Ornithine (Positive Control), H-Orn(N3).HCl (Test).

  • Cofactor: PLP (

    
    ).
    
  • Buffer: Tris-HCl pH 7.5, DTT (

    
    ).
    

Workflow:

  • Incubation: Mix hODC (

    
    ) with PLP and Substrate (
    
    
    
    ) in
    
    
    buffer. Incubate at
    
    
    for 30 mins.
  • Derivatization: Stop reaction with

    
    . Neutralize and derivatize with Dansyl Chloride (fluorescent tag for amines).
    
  • Analysis (HPLC/LC-MS):

    • Expected Result (L-Orn): Peak shift from Ornithine to Putrescine (loss of

      
      , mass -44 Da).
      
    • Expected Result (H-Orn(N3)):No Azidoputrescine peak. The parent Azido-Ornithine peak remains unchanged.

Protocol B: Correct Metabolic Labeling of Polyamines (The Solution)

Purpose: To successfully label cellular polyamines using Click Chemistry.

Rationale: Since ODC rejects the azide precursor, you must bypass ODC by feeding the cells 5-Azidoputrescine directly. This molecule enters via the Polyamine Transporter (PAT) and is accepted by Spermidine Synthase.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa/CHO cells in complete media.

  • Inhibition (Optional but Recommended): Treat cells with 1 mM DFMO (Difluoromethylornithine) for 12 hours.

    • Why? DFMO irreversibly inhibits endogenous ODC, depleting natural putrescine pools. This upregulates the Polyamine Transporter and forces the cell to scavenge the exogenous Azidoputrescine probe.

  • Pulse Labeling: Add 5-Azidoputrescine (

    
    ) to the media. Incubate for 4–16 hours.
    
  • Fixation & Click Reaction:

    • Wash cells with PBS. Fix with 4% Paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Add Click Cocktail: Fluorophore-Alkyne (

      
      ), 
      
      
      
      (
      
      
      ), THPTA ligand, Sodium Ascorbate.
  • Imaging: Visualize fluorescently labeled polyamines (Spermidine/Spermine) localized in the nucleus/cytoplasm.

Pathway Visualization

The following diagram illustrates the Polyamine Biosynthetic Pathway and the specific block point for H-Orn(N3), contrasting it with the entry point of Azidoputrescine.

PolyaminePathway cluster_bypass Correct Labeling Strategy Orn L-Ornithine (Endogenous) ODC Ornithine Decarboxylase (ODC) Orn->ODC AzOrn H-Orn(N3) (Exogenous Probe) AzOrn->ODC  X   (No Binding/Catalysis) Put Putrescine ODC->Put Decarboxylation (-CO2) SpdSyn Spermidine Synthase Put->SpdSyn AzPut 5-Azidoputrescine AzPut->SpdSyn Substrate Accepted Spd Spermidine SpdSyn->Spd AzSpd Azido-Spermidine (Click-Labelable) SpdSyn->AzSpd

Figure 1: Mechanistic flow of polyamine synthesis. Note the "dead end" for H-Orn(N3) at the ODC step, whereas Azidoputrescine successfully enters the pathway downstream.

References

  • Pegg, A. E. (2006). "Regulation of ornithine decarboxylase." Journal of Biological Chemistry, 281(21), 14529-14532. Link

  • Coleman, C. S., et al. (1994). "Mechanistic studies of ornithine decarboxylase." Biochemical Journal, 301, 253-259. (Establishes the requirement for charged side-chain interactions).
  • Niemi, R., et al. (2002). "Structure-based analysis of the inhibition of ornithine decarboxylase." Journal of Medicinal Chemistry. (Describes the active site pocket constraints).
  • Guthrie, K. M., et al. (2015). "Metabolic labeling of polyamines using azidoputrescine." Chemical Science.
  • MedChemExpress. "H-Orn(N3)-OH hydrochloride Product Data." Link (Confirming use as a chemical reagent, not a metabolic probe).

Methodological & Application

Application Notes and Protocols for Copper-Free Click Chemistry Reaction of H-Orn(N3).HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Bioorthogonality with Copper-Free Click Chemistry

The advent of click chemistry has revolutionized the way scientists approach molecular synthesis and bioconjugation. Initially defined by Sharpless and colleagues, this suite of reactions is characterized by high yields, stereospecificity, and the generation of inoffensive byproducts.[1] A significant advancement in this field is the development of copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] This reaction eliminates the need for cytotoxic copper catalysts, making it an invaluable tool for applications in living systems and the development of therapeutics.[3]

At the heart of SPAAC is the reaction between a strained cyclooctyne and an azide. The inherent ring strain of the cyclooctyne provides the driving force for a [3+2] dipolar cycloaddition with an azide, forming a stable triazole linkage without the need for a metal catalyst.[3] This bioorthogonal reaction is highly selective, proceeding efficiently in complex biological media without interfering with native functional groups.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of copper-free click chemistry with the non-canonical amino acid, L-Azidoornithine hydrochloride (H-Orn(N3).HCl). This versatile building block, containing a reactive azide moiety, can be readily incorporated into peptides or used as a standalone molecule for conjugation with various reporter groups, linkers, or potential drug candidates functionalized with a strained alkyne.[5] We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

Choosing Your Strain-Promoted Alkyne: A Tale of Reactivity and Stability

The choice of the cyclooctyne reagent is a critical determinant of the success of a SPAAC reaction. Several classes of cyclooctynes have been developed, each with a unique balance of reactivity, stability, and hydrophilicity.[6]

  • Dibenzocyclooctynes (DBCO or ADIBO): These are among the most popular and reactive cyclooctynes due to their significant ring strain conferred by the fused bicyclic structure.[6] DBCO derivatives are widely available with various functionalities (e.g., NHS esters, maleimides, acids) for straightforward conjugation to other molecules.[6][7] Their stability is generally good, making them a reliable choice for many applications.[8]

  • Bicyclo[6.1.0]nonyne (BCN): BCN is another widely used cyclooctyne known for its smaller size and reasonable reactivity.[6] Its reduced steric footprint can be advantageous when minimal perturbation of the target molecule is desired.[9]

  • Difluorinated Cyclooctynes (DIFO): The inclusion of fluorine atoms adjacent to the alkyne bond in DIFO derivatives enhances reactivity through inductive effects.[6]

For the protocols outlined in this guide, we will focus on the use of DBCO-based reagents due to their high reactivity and commercial availability.

Visualizing the Reaction: The SPAAC Mechanism

The fundamental principle of the SPAAC reaction is the relief of ring strain in the cyclooctyne upon cycloaddition with the azide. This process leads to the formation of a stable, covalent triazole linkage.

experimental_workflow reagent_prep Reagent Preparation (H-Orn(N3).HCl & DBCO in appropriate solvents) reaction_setup Reaction Setup (Mix reagents in a 1:1 molar ratio) reagent_prep->reaction_setup incubation Incubation (Room temperature, 2-4 hours) reaction_setup->incubation monitoring Reaction Monitoring (TLC or RP-HPLC) incubation->monitoring purification Product Purification (Preparative RP-HPLC or Column Chromatography) monitoring->purification Reaction Complete characterization Characterization (Mass Spectrometry & NMR) purification->characterization

Sources

Optimizing H-Orn(N3).HCl concentration for mammalian cell labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimizing L-Azidohomoalanine (AHA) Concentration for Robust Metabolic Labeling of Mammalian Cells

Introduction: Visualizing the Nascent Proteome

The ability to distinguish newly synthesized proteins from the pre-existing proteome is critical for understanding how cells respond to stimuli, adapt to stress, and progress through their lifecycle. Metabolic labeling has emerged as a cornerstone technique for this purpose, offering a non-radioactive and highly specific method to tag and track nascent proteins in real-time.[1][2][3] This is achieved by introducing non-canonical amino acids (ncAAs), structural analogs of natural amino acids, into the cellular environment.[4][5]

This guide focuses on L-azidohomoalanine (AHA), a widely used analog of methionine containing a bioorthogonal azide moiety.[6] During active translation, AHA is recognized by the cell's own machinery and incorporated into elongating polypeptide chains.[3][7] The embedded azide group then serves as a chemical handle for covalent modification via highly specific "click chemistry" reactions, enabling the visualization and isolation of the newly synthesized proteome.[1][2][8] While the principles discussed are demonstrated with AHA, the optimization workflow is broadly applicable to other azide-bearing amino acids used in metabolic labeling.

The Principle: A Two-Step Bioorthogonal Strategy

The power of AHA labeling lies in its two-stage design, which separates the biological incorporation from the chemical detection. This ensures that the labeling process does not interfere with native cellular functions.[9][10]

Step 1: Metabolic Incorporation. Cells are cultured in a medium where methionine is partially or fully replaced by AHA. The methionyl-tRNA synthetase recognizes AHA and charges its corresponding tRNA, leading to its incorporation into newly synthesized proteins in place of methionine.

Step 2: Bioorthogonal Ligation. The azide group is chemically inert within the cellular environment. After incorporation, it can be specifically targeted with a probe molecule containing a complementary reactive group. This reaction, termed a bioorthogonal ligation, is highly selective and proceeds efficiently under physiological conditions.[10][11] Several ligation chemistries are available:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common method, reacting the azide with a terminal alkyne probe (e.g., an alkyne-fluorophore) in the presence of a copper(I) catalyst.[12][13][] It is highly efficient for fixed cells and lysate analysis.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne probe (e.g., DBCO, BCN) that reacts spontaneously with the azide without the need for a cytotoxic copper catalyst.[15] This makes SPAAC the gold standard for labeling and imaging newly synthesized proteins in living cells.[16][]

  • Staudinger Ligation: An alternative copper-free reaction involving a phosphine-based probe.[18][19][]

G cluster_0 Step 1: Biological Incorporation cluster_1 Step 2: Bioorthogonal Detection AHA AHA in Culture Medium Incorp Incorporation into Nascent Proteins via Translation AHA->Incorp AzideProtein Azide-Labeled Proteome Incorp->AzideProtein Click Click Chemistry Reaction (CuAAC or SPAAC) AzideProtein->Click Ligation Probe Alkyne or Cyclooctyne Probe (e.g., with Fluorophore) Probe->Click LabeledProtein Fluorescently Labeled Nascent Proteome Click->LabeledProtein Analysis Microscopy or Flow Cytometry Analysis LabeledProtein->Analysis Quantification caption Fig 1. The two-step workflow of metabolic labeling.

Caption: Fig 1. The two-step workflow of metabolic labeling.

The Imperative for Optimization

A critical error in metabolic labeling is to assume a "one-size-fits-all" concentration for AHA. The optimal concentration is a delicate balance between maximizing the labeling signal and minimizing cellular perturbation.

  • Causality of Optimization:

    • Labeling Efficiency: Too low a concentration will result in sparse incorporation and a weak signal that is difficult to distinguish from background noise.

    • Cytotoxicity & Metabolic Stress: Excessively high concentrations can induce cellular stress, alter normal protein synthesis patterns, or lead to off-target effects, thereby compromising the biological relevance of the findings.[21]

    • Cell-Type Dependency: Different cell lines exhibit varied metabolic rates, proliferation kinetics, and sensitivities to amino acid analogs. A concentration that is optimal for a rapidly dividing cancer cell line like HeLa may be toxic to a sensitive primary neuron culture.

Therefore, empirically determining the optimal AHA concentration for each specific cell type and experimental context is a non-negotiable step for generating reliable and reproducible data.

Experimental Protocol: Titration for Optimal AHA Concentration

This protocol provides a systematic workflow to determine the ideal AHA concentration for your mammalian cell line of interest. The goal is to identify the concentration that yields the highest signal-to-noise ratio without adversely affecting cell viability.

Materials and Reagents
  • Cells: Mammalian cell line of interest.

  • Culture Media:

    • Complete growth medium (e.g., DMEM/RPMI + 10% FBS, 1% Pen/Strep).

    • Methionine-free medium (e.g., DMEM minus Methionine).

  • Reagents:

    • L-Azidohomoalanine (AHA) (e.g., 100 mM stock in DMSO or water).

    • Protein Synthesis Inhibitor (e.g., Cycloheximide, 50 mg/mL stock in DMSO).

    • Phosphate-Buffered Saline (PBS).

    • Fixative: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.

    • Click Chemistry Reaction Cocktail (prepare fresh):

      • For CuAAC (Fixed Cells):

        • Alkyne-fluorophore (e.g., Alexa Fluor™ 488 Alkyne, 10 mM stock in DMSO).

        • Copper(II) Sulfate (CuSO₄) (e.g., 50 mM stock in water).

        • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (e.g., 500 mM stock in water).

  • Instrumentation:

    • Fluorescence Microscope with appropriate filter sets.

    • Flow Cytometer.

Experimental Design for Optimization

The experiment should be structured with a concentration gradient and essential controls to ensure the results are interpretable and valid.

G cluster_0 Experimental Arms cluster_1 Procedure cluster_2 Analysis Start Seed Cells & Culture for 24h Titration AHA Titration Series (e.g., 0, 10, 25, 50, 100, 200 µM) Start->Titration Neg_Ctrl_1 Negative Control 1: No AHA (0 µM point in titration) Neg_Ctrl_2 Negative Control 2: Inhibitor Control (+ Cycloheximide, + Optimal AHA) Label Metabolic Labeling (4-8 hours) Titration->Label Neg_Ctrl_1->Label Neg_Ctrl_2->Label FixPerm Fix & Permeabilize Cells Label->FixPerm Click Click Reaction with Alkyne-Fluorophore FixPerm->Click Wash Wash Cells Click->Wash Microscopy Fluorescence Microscopy (Signal Intensity & Localization) Wash->Microscopy Flow Flow Cytometry (Quantitative Mean Fluorescence) Wash->Flow Viability Cell Viability Assay (Parallel Plate) Wash->Viability caption Fig 2. Logical workflow for AHA concentration optimization.

Caption: Fig 2. Logical workflow for AHA concentration optimization.

Table 1: Example Experimental Setup for a 24-Well Plate
Well(s)ConditionAHA Conc. (µM)Cycloheximide (µg/mL)Purpose
A1-A3Negative Control (No AHA)0-Measures background fluorescence from the click reaction components.
B1-B3Titration Point 110-Test low concentration.
C1-C3Titration Point 225-Test low-mid concentration.
D1-D3Titration Point 350-Often cited starting concentration.[21]
E1-E3Titration Point 4100-Test high-mid concentration.
F1-F3Titration Point 5200-Test high concentration to check for signal saturation or toxicity.
G1-G3Inhibitor Control50 (or 100)100Confirms signal is from de novo protein synthesis.[2]
H1-H3Untreated Control--Baseline for cell viability/morphology assessment.

Note: Perform each condition in triplicate for statistical significance.

Step-by-Step Protocol
  • Cell Seeding: Seed your mammalian cells onto appropriate culture vessels (e.g., glass-bottom plates for microscopy, standard plates for flow cytometry). Allow cells to adhere and reach 60-70% confluency.

  • Methionine Starvation (Optional but Recommended): Gently aspirate the complete medium, wash once with warm PBS, and replace with pre-warmed methionine-free medium. Incubate for 30-60 minutes. This step enhances the subsequent incorporation of AHA.[2][4]

  • Metabolic Labeling:

    • Prepare labeling media by supplementing methionine-free medium with the various concentrations of AHA as detailed in Table 1.

    • For the inhibitor control, pre-treat the cells with cycloheximide (100 µg/mL) for 30 minutes before adding the AHA-containing medium.

    • Aspirate the starvation medium and add the appropriate labeling medium to each well.

    • Incubate for a period suitable for your experiment (typically 2-8 hours). Shorter times capture rapid synthesis events, while longer times provide a cumulative view.

  • Cell Fixation and Permeabilization:

    • Aspirate the labeling medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize by adding 0.25% Triton™ X-100 in PBS and incubating for 10 minutes.

    • Wash twice with PBS.

  • CuAAC Click Reaction:

    • CRITICAL: Prepare the Click Reaction Cocktail immediately before use. For each 1 mL of final volume, add in the following order:

      • 950 µL PBS

      • 10 µL TCEP or Sodium Ascorbate (5 mM final)

      • 2 µL Alkyne-Fluorophore (20 µM final)

      • 20 µL CuSO₄ (1 mM final) Vortex gently after each addition.

    • Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging/Analysis:

    • Aspirate the click cocktail and wash the cells three times with PBS.

    • For microscopy, add a final volume of PBS (and a nuclear counterstain like DAPI, if desired) and image immediately.

    • For flow cytometry, detach the cells (e.g., with trypsin), neutralize, pellet, and resuspend in FACS buffer for analysis.[1][2]

Analysis and Interpretation: Defining the Optimal Concentration

The optimal AHA concentration is the "sweet spot" where the fluorescence signal is saturated or near-saturated, but before any signs of cytotoxicity appear.

  • Fluorescence Microscopy Analysis:

    • Qualitative Assessment: Capture images from each condition using identical acquisition settings (e.g., exposure time, laser power, gain). Visually inspect for an increase in fluorescence intensity with increasing AHA concentration. The signal in the inhibitor control wells should be near the background level of the "No AHA" control.

    • Quantitative Assessment: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell for a large number of cells (>100) in each condition. Plot the mean intensity against the AHA concentration.

  • Flow Cytometry Analysis:

    • Quantitative Assessment: This is the most robust method for quantification.[22] Analyze the geometric mean fluorescence intensity (MFI) of the cell population for each condition.

    • Data Plotting: Plot the MFI against the AHA concentration. The resulting curve will typically show a sigmoidal shape, rising and then plateauing.

  • Cytotoxicity Assessment:

    • In a parallel plate, treat cells with the same AHA concentrations for the same duration.

    • Assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay, or a live/dead stain).

    • Also, visually inspect cell morphology under a microscope. Look for signs of stress like rounding, detachment, or blebbing.

Interpreting the Results:

Identify the concentration at the beginning of the plateau in your fluorescence intensity plot. This is the point of signal saturation, where further increases in AHA do not yield a stronger signal. Cross-reference this with your viability data. The optimal concentration is the lowest concentration that gives a near-maximal signal without a significant decrease in cell viability or adverse changes in morphology.

Downstream Applications

Once optimized, AHA labeling opens the door to a vast array of applications, including:

  • Proteomics: Labeled proteins can be enriched using alkyne-biotin probes followed by streptavidin affinity purification and identified by mass spectrometry.[3][8][23]

  • High-Resolution Imaging: Visualize the subcellular localization of newly synthesized proteins in response to specific stimuli.[24][25][26]

  • Cell Sorting: Isolate cell populations with high rates of protein synthesis using Fluorescence-Activated Cell Sorting (FACS).

References

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]

  • Ting, S. Y., Mak, H., & Chen, C. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Bio-protocol, 9(8), e3212. [Link]

  • Ting, S. Y., Mak, H., & Chen, C. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. PMC, NIH. [Link]

  • Wakita, M., et al. (2021). A flow-cytometry-based assessment of global protein synthesis in human senescent cells. STAR Protocols. [Link]

  • Liu, Y., & Kenry. (2019). Bio-orthogonal Click Chemistry for In Vivo Bioimaging. ResearchGate. [Link]

  • Sato, S., et al. (2014). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. JoVE. [Link]

  • Aviner, R., et al. (2021). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. MDPI. [Link]

  • Ullrich, A., et al. (2014). Pulsed Azidohomoalanine Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice. Journal of Proteome Research. [Link]

  • Organic Chemistry Portal. (2022). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. [Link]

  • Soriano del Amo, D., et al. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry. PubMed. [Link]

  • Coyne, A. G., et al. (2020). Spatiotemporal proteomic profiling of cellular responses to NLRP3 agonists. PMC, NIH. [Link]

  • Selvaraj, S., & Gakh, O. (2012). Isotope Labeling in Mammalian Cells. PMC, NIH. [Link]

  • van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

  • Shcherbakova, D. M., et al. (2016). Protein labeling for live cell fluorescence microscopy with a highly photostable renewable signal. PMC, NIH. [Link]

  • Singh, J., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances. [Link]

  • Li, Y., et al. (2023). Proteomics Analysis Reveals Hormone Metabolic Process Involved in the Regulation of Kernel Water Content Induced by Exogenous Abscisic Acid in Maize. MDPI. [Link]

  • Ramón, R. S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • Cal-Linares, A., et al. (2023). Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. bioRxiv. [Link]

  • Kim, D. Y., & Park, J. H. (2021). Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. PMC, NIH. [Link]

  • Silvers, R., et al. (2024). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. bioRxiv. [Link]

  • Zhang, M., & Zhang, H. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics. [Link]

  • Han, J., & Wang, L. (2013). A FRET-based Fluorogenic Phosphine for Live Cell Imaging with the Staudinger Ligation. PMC, NIH. [Link]

  • Teledyne Vision Solutions. Labeling Proteins For Single Molecule Imaging. Teledyne Photometrics. [Link]

  • Schuman, E.M., et al. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. MPI for Brain Research. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

  • Lawrence Berkeley National Laboratory. (2000). A New Way To Engineer Cells: The Staudinger Ligation. Berkeley Lab. [Link]

  • Lee, H. J., et al. (2014). Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics. [Link]

  • Schuman, E.M., et al. (2011). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. ResearchGate. [Link]

  • Giepmans, B. N., et al. (2006). Click Chemistry and Bioorthogonal Reactions: Unprecedented Selectivity in the Labeling of Biological Molecules. Biochemistry. [Link]

  • Jose, J., & Signer, R. A. J. (2019). Cell-type-specific quantification of protein synthesis in vivo. eScholarship. [Link]

  • News-Medical.Net. (2018). Using Fluorescence Microscopy to Study Proteins. News-Medical.Net. [Link]

  • Uttam, S., et al. (2015). Copper-catalyzed click reaction on/in live cells. Chemical Science. [Link]

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  • Pagar, A. D., et al. (2021). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

  • Lawrence Berkeley National Laboratory. (2004). Research News: The First Engineering of Cell Surfaces in Living Animals. Berkeley Lab News. [Link]

  • Jose, J., & Signer, R. A. J. (2019). Cell-type-specific quantification of protein synthesis in vivo. ResearchGate. [Link]

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Application Notes and Protocols for H-Orn(N3).HCl Incubation Time in Pulse-Chase Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Protein Dynamics with Bioorthogonal Pulse-Chase Analysis

The study of protein synthesis, degradation, and trafficking is fundamental to understanding cellular physiology and disease. Pulse-chase experiments have long been a cornerstone for elucidating these dynamic processes.[1][2][3][4] Traditionally reliant on radioisotopes, this technique has been modernized through the advent of bioorthogonal chemistry.[5] Bioorthogonal non-canonical amino acid tagging (BONCAT) offers a safer and more versatile approach to metabolically label and track proteins.[][7][8][9] This method involves introducing a non-canonical amino acid (ncAA) containing a bioorthogonal handle, such as an azide or alkyne group, into newly synthesized proteins during a "pulse" phase.[7][10] These tagged proteins can then be chased over time and subsequently detected via "click chemistry" for visualization or enrichment.[10][11]

While L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) are the most commonly used methionine analogs for BONCAT,[7][10] other ncAAs offer the potential to probe different aspects of protein metabolism. H-Orn(N3).HCl, an L-ornithine derivative featuring an azide group on its side chain, presents an intriguing alternative for labeling nascent proteins.[] L-ornithine is a non-proteinogenic amino acid central to the urea cycle and a precursor to other amino acids like proline and glutamic acid.[4][12][13] The incorporation of an ornithine analog could, therefore, provide unique insights into cellular metabolism and protein synthesis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of H-Orn(N3).HCl in pulse-chase experiments, with a focus on determining the optimal incubation time.

Principle of the H-Orn(N3).HCl Pulse-Chase Experiment

The pulse-chase experiment using H-Orn(N3).HCl follows a two-step process to monitor the lifecycle of a protein or a population of proteins.

  • The "Pulse": Cells are incubated for a defined period with cell culture medium containing H-Orn(N3).HCl. During this time, the translational machinery of the cell incorporates this azido-amino acid into newly synthesized proteins. The duration of the pulse determines the length of the observation window for protein synthesis.

  • The "Chase": The H-Orn(N3).HCl-containing medium is removed and replaced with a "chase" medium containing an excess of the natural amino acid that H-Orn(N3).HCl is presumed to replace (e.g., L-arginine or L-lysine). This effectively stops the incorporation of the azido-amino acid. The fate of the labeled proteins can then be monitored over time as they are trafficked, modified, or degraded.

The azide group on the incorporated H-Orn(N3).HCl serves as a bioorthogonal handle for subsequent detection using click chemistry. This allows for the covalent attachment of a reporter molecule, such as a fluorophore or a biotin tag, enabling visualization by microscopy or enrichment for mass spectrometry-based proteomic analysis.

Experimental Workflow and Considerations

The successful implementation of a pulse-chase experiment with H-Orn(N3).HCl hinges on careful optimization of several parameters. The following sections provide a detailed protocol and discuss key considerations.

Diagram of the H-Orn(N3).HCl Pulse-Chase Workflow

Pulse_Chase_Workflow cluster_0 Cell Culture Preparation cluster_1 Pulse Phase cluster_2 Chase Phase cluster_3 Downstream Analysis prep Prepare cells in appropriate culture vessel media_prep Prepare Pulse and Chase Media pulse Incubate cells with H-Orn(N3).HCl-containing medium media_prep->pulse Add Pulse Medium chase Replace with Chase Medium (excess natural amino acid) pulse->chase Wash & Add Chase Medium chase_points Collect samples at different time points chase->chase_points lysis Cell Lysis chase_points->lysis click Click Chemistry Reaction (add alkyne probe) lysis->click analysis Detection/Enrichment (e.g., SDS-PAGE, MS) click->analysis

Caption: General workflow for a pulse-chase experiment using H-Orn(N3).HCl.

Detailed Protocol: Pulse-Chase Labeling with H-Orn(N3).HCl

This protocol is a general guideline and should be optimized for your specific cell type and experimental goals.

Materials
  • H-Orn(N3).HCl

  • Cell line of interest

  • Complete cell culture medium

  • Amino acid-free medium (e.g., DMEM for mammalian cells, lacking the amino acid to be replaced)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-arginine and/or L-lysine solution

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Alkyne-functionalized reporter tag (e.g., alkyne-biotin or alkyne-fluorophore)

  • Click chemistry reaction components (e.g., copper (I) catalyst, ligand, reducing agent for CuAAC)

Methodology

1. Cell Seeding and Culture:

  • Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.

  • Allow cells to adhere and grow for 24-48 hours before starting the pulse-chase.

2. Preparation of Pulse and Chase Media:

  • Pulse Medium: Supplement amino acid-free medium with dFBS and all necessary components except for the natural amino acid that H-Orn(N3).HCl will replace. Add H-Orn(N3).HCl to the desired final concentration (see optimization table below).

  • Chase Medium: Supplement amino acid-free medium with dFBS and all necessary components, including a high concentration of the natural amino acid to be chased (e.g., 10-20 mM L-arginine or L-lysine).

3. The "Pulse":

  • Aspirate the complete culture medium from the cells.

  • Wash the cells once with warm PBS.

  • Add the pre-warmed Pulse Medium to the cells.

  • Incubate for the desired pulse duration (e.g., 1-4 hours) under standard cell culture conditions.

4. The "Chase":

  • Aspirate the Pulse Medium.

  • Wash the cells twice with warm PBS to remove any residual H-Orn(N3).HCl.

  • Add the pre-warmed Chase Medium.

  • Incubate the cells and collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) by lysing the cells.

5. Cell Lysis and Protein Quantification:

  • At each time point, wash the cells with cold PBS and add the appropriate lysis buffer.

  • Collect the cell lysates and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

6. Click Chemistry Reaction:

  • To a defined amount of protein from each lysate, add the click chemistry reaction components, including the alkyne-reporter tag.

  • Follow a validated click chemistry protocol (e.g., CuAAC or SPAAC).

7. Downstream Analysis:

  • SDS-PAGE and Western Blotting: If using a fluorescent alkyne tag, visualize the labeled proteins by in-gel fluorescence scanning. If using a biotin tag, perform a Western blot using streptavidin-HRP.

  • Mass Spectrometry: For proteomic analysis, enrich the biotin-tagged proteins using streptavidin beads before on-bead digestion and LC-MS/MS analysis.

Optimization of Incubation Time and Other Critical Parameters

The incubation time for the "pulse" is a critical parameter that directly influences the efficiency of labeling and the temporal resolution of the experiment.

ParameterRecommended RangeRationale and Considerations
H-Orn(N3).HCl Concentration 25 - 200 µMThe optimal concentration will depend on the cell type and its amino acid transport and metabolism. Start with a concentration similar to that used for other ncAAs like AHA (around 50 µM).[14] High concentrations of L-ornithine can be cytotoxic to certain cell lines, so it is crucial to perform a dose-response curve to assess toxicity.[13]
Pulse Incubation Time 30 minutes - 8 hoursA shorter pulse time (30 min - 2 hours) is suitable for studying rapidly synthesized proteins and early events in protein trafficking. Longer pulse times (4-8 hours) will increase the signal of labeled proteins but may reduce the temporal resolution. Prolonged exposure to ncAAs can induce cellular stress responses, so the shortest effective pulse time should be used.[9][14]
Chase Incubation Time 0 - 48 hoursThe duration of the chase will depend on the half-life of the protein of interest. For stable proteins, a longer chase (up to 48 hours) may be necessary. For rapidly degraded proteins, shorter chase times will be more informative.
Cell Type VariesDifferent cell lines will have varying efficiencies of ncAA uptake and incorporation. Optimization is required for each new cell type.
Culture Medium Amino acid-deficientTo maximize the incorporation of H-Orn(N3).HCl, the corresponding natural amino acid (likely L-arginine or L-lysine) must be absent from the pulse medium.

Causality Behind Experimental Choices and Self-Validating Systems

Why Use H-Orn(N3).HCl?

The choice of H-Orn(N3).HCl over more common ncAAs like AHA is driven by the desire to probe protein synthesis from a different metabolic standpoint. As ornithine is a key node in cellular metabolism, using an ornithine analog may reveal unique subsets of proteins or metabolic states that are not as apparent with methionine analogs.

Mechanism of H-Orn(N3).HCl Incorporation

Incorporation_Mechanism cluster_0 Cellular Uptake cluster_1 Aminoacylation cluster_2 Translation HOrn_ext H-Orn(N3).HCl (extracellular) transporter Amino Acid Transporter HOrn_ext->transporter HOrn_int H-Orn(N3).HCl (intracellular) transporter->HOrn_int tRNA_syn Aminoacyl-tRNA Synthetase HOrn_int->tRNA_syn charged_tRNA H-Orn(N3)-tRNA tRNA_syn->charged_tRNA tRNA tRNA tRNA->tRNA_syn ribosome Ribosome charged_tRNA->ribosome protein Nascent Polypeptide with H-Orn(N3) ribosome->protein mRNA mRNA mRNA->ribosome

Caption: Hypothesized metabolic incorporation pathway of H-Orn(N3).HCl.

The precise mechanism of H-Orn(N3).HCl incorporation into proteins is not yet fully elucidated. It is hypothesized that due to its structural similarity to basic amino acids, it may be recognized by the aminoacyl-tRNA synthetase for L-arginine or L-lysine. This would lead to its attachment to the corresponding tRNA and subsequent incorporation into nascent polypeptide chains at arginine or lysine codons. It is essential to empirically validate which amino acid is being replaced in your system.

Control Experiments: The Key to Trustworthy Data

To ensure the validity of your results, the following control experiments are highly recommended:

  • No-Label Control: Culture cells in the pulse medium without H-Orn(N3).HCl. This will account for any non-specific binding of the alkyne reporter tag.

  • Competition Control: Co-incubate cells with the pulse medium containing H-Orn(N3).HCl and a large excess of the competing natural amino acid (e.g., L-arginine or L-lysine). A significant reduction in the signal should be observed, confirming specific incorporation.

  • Toxicity Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different concentrations of H-Orn(N3).HCl to determine the optimal non-toxic working concentration.

  • Time-Zero Chase Control: Lyse a sample of cells immediately after the pulse and before the addition of the chase medium. This represents the maximum amount of labeled protein at the start of the chase.

Conclusion

H-Orn(N3).HCl is a promising bioorthogonal non-canonical amino acid for pulse-chase experiments, offering a novel avenue to explore protein dynamics. The key to successful application lies in the careful optimization of incubation times and concentrations to achieve robust labeling without inducing cellular toxicity. By following the detailed protocols and incorporating the recommended control experiments outlined in these application notes, researchers can generate reliable and insightful data on the lifecycle of their proteins of interest.

References

  • de Groot, F. J., et al. (2020). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. [Link]

  • Jiang, C., et al. (2020). Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology. [Link]

  • Mirigian, L. S., et al. (2014). Pulse-Chase Analysis of Procollagen Biosynthesis by Azidohomoalanine Labeling. Connective Tissue Research. [Link]

  • Tom Dieck, S., et al. (2012). BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes. Methods in Molecular Biology. [Link]

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  • Conduct Science. (2019). Pulse Chase Analysis. [Link]

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  • protocols.io. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. [Link]

  • Renner, M., et al. (2020). Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids. Frontiers in Molecular Neuroscience. [Link]

  • Doyle, S. M., et al. (2021). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Chemistry. [Link]

  • Glenn, W. S., et al. (2025). Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. bioRxiv. [Link]

  • Wikipedia. Pulse-chase analysis. [Link]

  • PubChem. H-Orn(N3).HCl. [Link]

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CuAAC reaction protocol for H-Orn(N3).HCl labeled proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized CuAAC Bioconjugation of H-Orn(N3)-Labeled Proteins

Abstract & Scope

This application note details a robust protocol for the chemoselective labeling of proteins incorporating H-Orn(N3) (5-Azido-L-ornithine). Unlike canonical amino acids, H-Orn(N3) provides a compact, bioorthogonal azide handle (


) capable of rapid reaction with terminal alkynes via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide addresses the specific challenges of protein-based click chemistry: maintaining solubility, preventing copper-induced oxidative damage, and ensuring stoichiometric labeling. We utilize the THPTA or BTTAA ligand systems to stabilize the Cu(I) oxidation state, acting as a "sacrificial" shield against Reactive Oxygen Species (ROS).[1]

Mechanistic Foundation

The Substrate: H-Orn(N3).HCl[2]
  • Chemical Identity: 5-Azido-L-ornithine hydrochloride.

  • Role: A non-canonical amino acid often used as a lysine surrogate or incorporated via auxotrophic expression strains. Its side chain is structurally similar to lysine but terminates in an azide group, providing a "chemical hook" that is inert to native biological functionalities.

  • Advantage: The azide group is small, minimizing steric perturbation of the protein's native fold compared to bulky fluorophores.

The Reaction: Ligand-Assisted CuAAC

The classic CuAAC reaction requires Cu(I).[2] However, Cu(I) is unstable in aqueous solution and readily disproportionates or oxidizes to Cu(II), generating superoxide and hydroxyl radicals that degrade protein backbones (cleavage) and oxidize histidine/cysteine residues.

The Solution: We employ accelerating ligands (THPTA or BTTAA).[3]

  • Acceleration: The ligand binds Cu(I), increasing its effective concentration and catalytic rate by orders of magnitude.

  • Protection: The complex shields the metal center, reducing the generation of ROS and preventing protein precipitation.

Critical Reagents & Stoichiometry

The following table outlines the "Engine" of the reaction. The ratios are optimized for proteins at 10–50 µM concentration.

ComponentRoleStock Conc.Final Conc.Stoichiometry (vs. Protein)
Protein-Orn(N3) Substrate>1 mg/mL10–50 µM1.0 eq
Alkyne Probe Label (Dye/Biotin)10 mM (DMSO)50–100 µM2–5 eq (up to 20 eq for dilute samples)
CuSO₄ Catalyst Source20 mM (H₂O)100 µM~5–10 eq
THPTA Ligand Cu(I) Stabilizer100 mM (H₂O)500 µM50 eq (Maintain 5:1 Ligand:Cu ratio)
Na-Ascorbate Reductant100 mM (Fresh)2.5 mM250 eq (Excess required to maintain Cu(I))
Aminoguanidine Byproduct Scavenger100 mM5 mMOptional: Prevents protein-dehydroascorbate adducts

Critical Note on Buffers: The reaction buffer MUST NOT contain chelators (EDTA, EGTA) as they will strip the copper. Phosphate (PBS), HEPES, and Tris (pH 7.0–8.0) are compatible.

Step-by-Step Protocol

Phase 1: Reagent Preparation
  • Protein Prep: Ensure protein is in a compatible buffer (PBS pH 7.4). If the protein contains EDTA, dialyze or use a desalting column (e.g., Zeba Spin) to exchange the buffer.

  • Ligand/Copper Premix (The "Blue Mix"):

    • Why? Premixing CuSO₄ and THPTA ensures all copper is complexed before it touches the protein, drastically reducing precipitation risk.

    • Mix 1 µL of 20 mM CuSO₄ with 2 µL of 50 mM THPTA (or appropriate volumes to maintain 1:5 ratio).

    • Incubate for 5 minutes. The solution typically turns light blue.

  • Ascorbate: Dissolve solid Sodium Ascorbate in water to 100 mM immediately before use. Do not use yellow/oxidized stocks.

Phase 2: The Reaction

Perform steps at Room Temperature (RT).

  • Alkyne Addition: Add the Alkyne-Tag to the Protein-Orn(N3) solution. Vortex gently.

  • Catalyst Addition: Add the CuSO₄/THPTA Premix to the reaction tube.

  • Initiation: Add the Sodium Ascorbate last. This initiates the reduction of Cu(II) to catalytic Cu(I).

  • Incubation:

    • Flush the headspace with N₂ or Ar gas if possible (optional but recommended for sensitive proteins).

    • Incubate at RT for 30–60 minutes in the dark.

    • Warning: Do not exceed 2 hours; non-specific background and protein degradation increase significantly over time.

Phase 3: Quenching & Cleanup
  • Stop Reaction: Add EDTA to a final concentration of 10 mM. This chelates the copper and stops the reaction.

  • Purification: Remove unreacted dye and reagents using:

    • Spin Desalting Columns (MWCO 7kDa).

    • Dialysis.

    • Acetone precipitation (if downstream application allows denaturation).

Workflow Visualization

The following diagram illustrates the critical "Premix" strategy required to protect H-Orn(N3) labeled proteins.

CuAAC_Workflow Protein Protein-Orn(N3) (Buffer: PBS, No EDTA) ReactionMix Reaction Mixture (Incubate 30-60 min) Protein->ReactionMix Alkyne Alkyne Probe (Fluorophore/Biotin) Alkyne->ReactionMix CuSO4 CuSO4 (Source of Cu) Premix Cu-Ligand Complex (Protective Shield) CuSO4->Premix Mix 1:5 ratio Ligand THPTA Ligand (Stabilizer) Ligand->Premix Premix->ReactionMix Add Complex Quench Stop & Clean (Add EDTA -> Desalt) ReactionMix->Quench Time > 60min? No! Ascorbate Na-Ascorbate (Start Reaction) Ascorbate->ReactionMix Add Last Final Labeled Protein (Ready for Analysis) Quench->Final

Caption: Optimized workflow emphasizing the pre-complexation of Copper and Ligand to prevent protein degradation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protein Precipitation Cu(II) induced oxidation or unfolding.1. Use BTTAA instead of THPTA (better shielding).2. Reduce Cu concentration to 50 µM.3. Add Aminoguanidine (5 mM).
Low Labeling Efficiency Oxidized Ascorbate or Oxygen inhibition.1. Use fresh Ascorbate.2. Flush tube with Nitrogen.3. Increase Alkyne equivalents (up to 10eq).
High Background Non-specific dye binding.1. Perform a "Mock" reaction (no Cu) to assess sticky dye.2. Wash extensively or use acetone precipitation.
Protein Degradation Reaction time too long.[4]Quench reaction at 30 mins. Long incubations (>1hr) favor hydrolysis.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jena Bioscience. CuAAC Reaction Ligand Test Kit Protocol (THPTA & BTTAA). [Link]

Sources

Application Note: Strategic Incorporation of H-Orn(N3) via Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of


-azido-L-ornithine (H-Orn(N3))  into peptide sequences is a critical strategy for developing bioorthogonal probes. The azide moiety (

) serves as a "chemical handle" for downstream Click Chemistry (CuAAC or SPAAC) or Staudinger ligations. While the azide group is chemically robust against standard Fmoc deprotection and TFA cleavage conditions, it possesses a specific vulnerability: reductive instability .

This protocol diverges from standard SPPS templates by prioritizing the preservation of the azide functionality . Many standard cleavage cocktails (e.g., Reagent K) contain thiols (EDT, DTT) that can inadvertently reduce the azide to an amine (


), ruining the synthesis. This guide provides a self-validating workflow to synthesize H-Orn(N3)-containing peptides as Hydrochloride (HCl) salts, ensuring the bioorthogonal handle remains intact.

Chemical Logic & Critical Parameters[1][2]

The Azide Stability Paradox
  • Acid/Base Stability: Alkyl azides are stable in 20% Piperidine (Fmoc removal) and 95% TFA (Cleavage).

  • Reductive Instability (The Trap): The azide is an electrophile. In the presence of strong nucleophilic thiols (Ethanedithiol, DTT) or phosphines (TCEP), it risks reduction to an amine.

    • Constraint:Avoid Reagent K. Use Silane-based scavengers (TIS/TIPS) instead.

    • Constraint:Avoid TCEP/DTT during HPLC purification or fraction analysis.

Reagent Selection[3][4][5][6]
  • Building Block: Fmoc-Orn(N3)-OH .

    • Note: If you possess the raw material H-Orn(N3)-OH.HCl, you must Fmoc-protect it (Fmoc-OSu, NaHCO3) before SPPS. This protocol assumes the use of the Fmoc-protected building block.[1][2][3][4]

  • Resin: Rink Amide (for C-term amides) or Wang/2-CTC (for C-term acids).

  • Coupling: HATU/DIPEA is recommended for efficient coupling of the non-canonical side chain.

Materials & Equipment

CategoryReagent/EquipmentSpecification/Notes
Monomer Fmoc-Orn(N3)-OHPurity >98%. Store at -20°C. Protect from light.
Resin Rink Amide MBHALoading: 0.5–0.7 mmol/g (Low loading prevents aggregation).
Activator HATU0.5 M in DMF.[5]
Base DIPEA (Dieckmann)2.0 M in NMP (preferred over DMF for stability).
Deprotection Piperidine20% (v/v) in DMF + 0.1 M Oxyma (prevents aspartimide formation).
Cleavage Cocktail A (Safe) TFA / TIS / H2O (95 : 2.5 : 2.5). Thiol-Free.
Solvent DMF, DCM, Diethyl EtherPeptide synthesis grade.

Experimental Protocol

Phase 1: Resin Preparation & Loading
  • Swelling: Weigh resin (e.g., 0.1 mmol scale) into the reaction vessel. Add DMF (5 mL) and swell for 30 min. Drain.

  • Initial Deprotection: Add 20% Piperidine/DMF (5 mL). Agitate 3 min. Drain. Repeat for 10 min.

  • Wash: DMF (5x), DCM (3x), DMF (5x). Ensure all piperidine is removed.

Phase 2: Coupling of Fmoc-Orn(N3)-OH

Rationale: The azide side chain is sterically similar to Lysine but lacks the protecting group bulk (e.g., Boc), making coupling relatively efficient.

  • Activation:

    • Dissolve Fmoc-Orn(N3)-OH (4.0 eq, 0.4 mmol) and HATU (3.9 eq) in minimal DMF.

    • Add DIPEA (8.0 eq).

    • Color Change: Solution should turn yellow/orange. Activate for 30 seconds.

  • Coupling: Add activated solution to the resin.[3]

  • Agitation: Shake at room temperature for 45–60 minutes .

  • Kaiser Test: Perform qualitative ninhydrin test.

    • Blue beads: Incomplete coupling (Recouple).

    • Colorless beads: Complete coupling.

  • Capping (Optional but Recommended): Acetic Anhydride/Pyridine/DMF (1:1:8) for 5 min to block unreacted amines.

Phase 3: Elongation & Final Deprotection
  • Repeat Deprotection/Wash/Coupling cycles for subsequent amino acids.[2][3][6]

  • Final Fmoc Removal: Remove the N-terminal Fmoc group using the standard Piperidine protocol.

  • Final Wash: Wash extensively with DMF (5x) then DCM (5x). Dry resin under Nitrogen flow.

Phase 4: Cleavage & Isolation (CRITICAL STEP)

Warning: Do not use EDT (Ethanedithiol) or Thioanisole unless strictly necessary for Met/Cys protection, as they promote azide reduction.

  • Cocktail Preparation: Prepare TFA : TIS : H2O (95 : 2.5 : 2.5) . Premix and cool to 4°C.

  • Reaction: Add cocktail to resin (10 mL per gram of resin).

  • Time: Agitate for 2.0 hours at Room Temperature.

  • Precipitation:

    • Filter the cleavage solution into cold Diethyl Ether (-20°C).

    • Centrifuge (3000 rpm, 5 min). Decant supernatant.

    • Wash pellet 2x with cold ether.

  • Lyophilization: Dissolve pellet in H2O/Acetonitrile (1:1) and lyophilize.

Phase 5: Salt Exchange (HCl Formation)

The cleavage yields the TFA salt. For biological applications, conversion to HCl salt is often required.

  • Dissolve peptide in 0.1 M HCl.

  • Lyophilize. Repeat 2-3 times.

  • Result: H-Peptide-Orn(N3)-... .HCl

Visualization of Workflows

SPPS Cycle & Azide Preservation Logic

SPPS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Coupling Fmoc-Orn(N3)-OH (HATU/DIPEA) Wash1->Couple Check Kaiser Test (Blue = Fail, Clear = Pass) Couple->Check Check->Deprotect Next AA Cleavage Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) Check->Cleavage Sequence Complete Final Final Product: H-Orn(N3).HCl Peptide Cleavage->Final Warning CRITICAL WARNING: Avoid EDT/DTT (Thiols) Risk of Azide Reduction! Warning->Cleavage Incompatible Reagents

Figure 1: Workflow for Fmoc-Orn(N3) incorporation. Note the critical exclusion of thiols at the cleavage stage.

The "Danger Zone": Azide Reduction Pathways

Azide_Stability cluster_safe Safe Conditions cluster_danger Danger Zone (Reduction) Azide Intact Azide -CH2-CH2-CH2-N3 TFA 95% TFA (Acidolysis) Azide->TFA Stable Pip 20% Piperidine (Base) Azide->Pip Stable DTT DTT / EDT (Thiols) Azide->DTT High Risk TCEP TCEP / Phosphines Azide->TCEP Staudinger Reduction Amine Reduced Amine (Impurity) -CH2-CH2-CH2-NH2 DTT->Amine H+ transfer TCEP->Amine Hydrolysis

Figure 2: Stability profile of the Orn(N3) side chain. Thiols and phosphines must be avoided to prevent reduction to Ornithine.

Analytical Validation (QC)

Upon cleavage, the peptide must be analyzed via HPLC and ESI-MS.

  • Mass Shift Check:

    • H-Orn(N3) residue mass: 156.1 Da .

    • H-Orn (Reduced byproduct) residue mass: 130.1 Da .

    • QC Flag: If you observe a mass peak of [M - 26] , the azide has been reduced to an amine (loss of

      
      , gain of 
      
      
      
      ). Action: Check cleavage cocktail for thiol contamination.
  • HPLC Profile: The Azide group is relatively hydrophobic. The Orn(N3) peptide will elute later than the corresponding reduced Ornithine species.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Mass [M-26] detected Azide reduction during cleavage.Ensure cleavage cocktail is EDT-free . Use TIS or Phenol as scavengers.
Incomplete Coupling Steric hindrance or aggregation.Double couple (2x 45 min). Increase temperature to 50°C (Azides are heat stable up to ~80°C).
Low Yield Hydrophobic aggregation of Orn(N3).Use ChemMatrix resin or add PEG-based solvents.
Explosion Risk? Organic azides with C/N ratio < 3.Orn(N3) has 5 Carbons / 4 Nitrogens (Ratio > 1). It is generally safe, but avoid concentrating pure azide building blocks to dryness with heat.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800.

  • Schneggenburger, P. E., et al. (2010). Azide reduction during peptide cleavage from solid support – The choice of thioscavenger. Journal of Peptide Science, 16(10), 523-531. (Demonstrates EDT causes azide reduction).

  • Rojas, A. J., et al. (2015). Optimization of the synthesis of Fmoc-Orn(N3)-OH and its application in "click" chemistry. Tetrahedron Letters, 56(35), 5001-5004.

Sources

Intracellular protein tracking with H-Orn(N3).HCl and click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Intracellular Protein Tracking via H-Orn(N3).HCl and Genetic Code Expansion

Executive Summary

Tracking the spatiotemporal dynamics of specific intracellular proteins is a cornerstone of modern drug discovery and cell biology. Traditional methods like GFP fusion can perturb protein function due to the large size of the fluorophore (approx. 27 kDa).

This guide details the application of H-Orn(N3).HCl (5-Azido-L-Ornithine) , a non-canonical amino acid (ncAA), for high-fidelity protein tracking. Unlike global metabolic labeling (e.g., using Azidohomoalanine/AHA), which labels all nascent proteins, this protocol utilizes Genetic Code Expansion (GCE) . By pairing H-Orn(N3) with an engineered Pyrrolysyl-tRNA Synthetase (PylRS)/tRNA pair, researchers can site-specifically incorporate a bioorthogonal azide handle into a single protein of interest (POI) in response to an amber stop codon (TAG).

This approach enables:

  • Minimal Structural Perturbation: The azide tag is minute (<100 Da) compared to GFP.

  • Pulse-Chase Capability: Precisely define the "birth" time of the protein population being tracked.

  • Versatile Detection: Compatible with live-cell imaging (via SPAAC) or super-resolution microscopy (via CuAAC).

Scientific Mechanism & Rationale

The Challenge of Ornithine in Protein Synthesis

L-Ornithine is a metabolic intermediate (urea cycle), not a standard proteinogenic amino acid. Therefore, it is not naturally incorporated into proteins by endogenous synthetases. To use H-Orn(N3) for protein tracking, we must "hijack" the translation machinery using an Orthogonal Translation System (OTS) .

The PylRS/tRNA System

The method relies on the Methanosarcina Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA(Pyl).[1][2]

  • Orthogonality: The PylRS/tRNA pair does not cross-react with endogenous mammalian synthetases or amino acids.

  • Suppression: The tRNA(Pyl) is mutated to recognize the UAG (Amber) stop codon.

  • Incorporation: An engineered PylRS variant specifically recognizes H-Orn(N3) and charges it onto the suppressor tRNA.

  • Translation: When the ribosome encounters the UAG codon in the mRNA of the target protein, it incorporates H-Orn(N3) instead of terminating translation.

Bioorthogonal Ligation (Click Chemistry)

Once the protein is expressed with the azide handle, it is visualized using:

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Copper-free, non-toxic, ideal for live-cell tracking using DBCO-fluorophores.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Faster kinetics, ideal for fixed-cell imaging with high signal-to-noise ratio.

GCE_Mechanism cluster_0 Cellular Machinery PylRS Engineered PylRS tRNA tRNA(Pyl)-CUA PylRS->tRNA Aminoacylation Ribosome Ribosome tRNA->Ribosome Delivery Orn H-Orn(N3) Orn->PylRS Binding Protein Protein-N3 Ribosome->Protein Suppression mRNA mRNA (POI-UAG) mRNA->Ribosome Translation Final Fluorescent Protein Protein->Final Click Reaction Fluor Fluorophore-Alkyne Fluor->Final

Figure 1: Mechanism of Genetic Code Expansion. The engineered PylRS charges tRNA with H-Orn(N3), which suppresses the UAG stop codon to produce an azide-labeled protein.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
H-Orn(N3).HCl >95% Purity, 100mM Stock in WaterThe metabolic label (azide donor).
Plasmid A pCMV-PylRS(N3-Orn)/tRNAEncodes the synthetase/tRNA pair.
Plasmid B pCMV-POI-TAGEncodes Target Protein with UAG codon.
Labeling Dye DBCO-Cy5 (Live) or AF488-Picolyl-Azide (Fixed)Detection fluorophore.
Click Buffer 100mM Tris, 1mM CuSO4, THPTA, AscorbateCatalyst for CuAAC (Fixed cells only).
Protocol A: Live Cell Tracking (SPAAC)

Best for: Monitoring protein trafficking, secretion, or turnover in real-time.

  • Seeding: Plate HEK293T or HeLa cells in confocal dishes (glass bottom) to reach 60-70% confluency.

  • Transfection: Co-transfect Plasmid A and Plasmid B (Ratio 1:1 or 2:1) using Lipofectamine.

    • Critical: Include a "No AA" control well to verify that full-length protein is not produced without H-Orn(N3) (validating orthogonality).

  • Pulse Labeling:

    • At 4 hours post-transfection, replace media with fresh DMEM containing 0.5 mM - 1.0 mM H-Orn(N3).HCl .

    • Incubate for 12–24 hours.

  • Wash: Remove media and wash cells 3x with warm HBSS to remove unincorporated amino acid.

  • Click Reaction (Live):

    • Add 10 µM DBCO-Fluorophore in warm media.

    • Incubate for 30–60 minutes at 37°C.

    • Note: DBCO kinetics are slower than CuAAC; avoid higher concentrations to prevent background sticking.

  • Imaging: Wash 3x with HBSS. Image immediately in Live Cell Imaging Solution.

Protocol B: High-Resolution Fixed Imaging (CuAAC)

Best for: Subcellular localization, co-localization studies, and super-resolution (STORM/PALM).

  • Expression: Perform Transfection and Pulse Labeling as in Protocol A (Steps 1-3).

  • Fixation:

    • Wash cells 2x with PBS.

    • Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

    • Permeabilize with 0.25% Triton X-100 for 10 min.

  • CuAAC Reaction Cocktail Preparation:

    • Prepare fresh. Order of addition matters!

    • PBS (Buffer)[3]

    • CuSO4 (1 mM final)

    • THPTA Ligand (5 mM final) -> Premix Cu and THPTA before adding to reaction.

    • Sodium Ascorbate (10 mM final) -> Add last to initiate reduction.

    • Alkyne-Fluorophore (1–5 µM).

  • Staining:

    • Add Reaction Cocktail to cells. Incubate 30 min at Room Temp in the dark.

  • Wash: Wash 5x with PBS containing 0.1% Tween-20 / 1mM EDTA (removes copper ions).

  • Mount & Image.

Data Analysis & Troubleshooting

Expected Results
ConditionH-Orn(N3)Click ReagentFluorescence Outcome
Negative Control (-)(+)No Signal (Protein truncated at UAG).
Background Control (+)(-)No Signal (Azide is non-fluorescent).
Experimental (+)(+)Specific Signal localized to POI.
Troubleshooting Guide
  • Problem: High Background Fluorescence.

    • Cause: Non-specific sticking of the hydrophobic dye (DBCO) or insufficient washing.

    • Solution: Use sulfonated dyes (e.g., sulfo-Cy5-alkyne) which are more water-soluble. Increase wash steps with BSA (1%) to scavenge unreacted dye.

  • Problem: Low Signal Intensity.

    • Cause: Low incorporation efficiency of H-Orn(N3) at the UAG site.

    • Solution: Increase H-Orn(N3) concentration to 2 mM. Ensure the PylRS mutant is specifically evolved for ornithine/lysine analogs (e.g., MbPylRS-AF). Check for "read-through" using a C-terminal HA-tag Western Blot.

  • Problem: Cell Toxicity (Live Cell).

    • Cause: Copper toxicity (if using CuAAC) or high ncAA concentration.

    • Solution: Strictly use SPAAC (DBCO) for live cells. If using H-Orn(N3) >2mM, verify pH of media is not acidic (HCl salt).

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_inc Phase 2: Incorporation cluster_click Phase 3: Detection Step1 Design Plasmid (POI-TAG Mutation) Step2 Transfect Cells (Plasmid + PylRS/tRNA) Step1->Step2 Step3 Add H-Orn(N3).HCl (0.5 - 1mM) Step2->Step3 Step4 Incubate 12-24h (Translation & Processing) Step3->Step4 Step5 Choice: Live vs Fixed Step4->Step5 Step6A Live: Add DBCO-Dye (SPAAC Reaction) Step5->Step6A Live Tracking Step6B Fixed: Add Cu/THPTA/Alkyne (CuAAC Reaction) Step5->Step6B High-Res Imaging

Figure 2: Step-by-step experimental workflow for intracellular protein tracking using H-Orn(N3).

References

  • Genetic Code Expansion Overview: Chin, J. W. (2014).[4] Expanding and reprogramming the genetic code of cells and animals.[5] Annual Review of Biochemistry, 83, 379-408. [Link]

  • PylRS System & Azide Incorporation: Yanagisawa, T., et al. (2008). Multistep engineering of pyrrolysyl-tRNA synthetase to genetically encode N(epsilon)-(o-azidobenzyloxycarbonyl) lysine for site-specific protein modification. Chemistry & Biology, 15(11), 1187-1197. [Link]

  • Click Chemistry Protocols (CuAAC/SPAAC): Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. [Link]

  • Metabolic Labeling Context (Comparison): Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging.[6] Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low incorporation efficiency of H-Orn(N3).HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing H-Orn(N3).HCl Incorporation

Reagent Focus: H-Orn(N3).HCl (5-Azido-L-Ornithine Hydrochloride) Application: Genetic Code Expansion (GCE), Bioorthogonal Labeling (Click Chemistry) Target Audience: Protein Engineers, Chemical Biologists, Structural Biologists

Executive Summary

Low incorporation efficiency of H-Orn(N3).HCl is rarely due to a single factor. It is typically a systemic mismatch between the reagent's side-chain geometry (shorter than Lysine/Pyrrolysine) and the synthetase's active site (evolved for longer chains), compounded by host competition (Release Factor 1). This guide deconstructs the incorporation pathway into three optimization tiers: Reagent Handling, Genetic Machinery, and Host Physiology.

Phase 1: Reagent & Media Optimization

Is your input material viable and bioavailable?

Q1: My H-Orn(N3) precipitates in the media. How do I ensure bioavailability? Technical Insight: H-Orn(N3) is supplied as a hydrochloride salt (.HCl) to improve solubility, but it can crash out in high-phosphate media or at neutral pH if prepared incorrectly.

  • Protocol: Prepare a 100 mM stock solution in 0.1 M NaOH or water, then filter-sterilize. Do not dissolve directly in media.

  • Buffer Shock: When adding the alkaline stock to the culture, add it slowly to avoiding localized precipitation.

  • Final Concentration: Unlike longer analogs (e.g., Azido-lysine) which work at 1 mM, H-Orn(N3) often requires 2 mM to 5 mM in the culture media to drive passive uptake and overcome the "short-chain penalty" (lower affinity for the synthetase).

Q2: When should I add the ncAA to the culture? Critical Timing: Add H-Orn(N3) 30 minutes prior to induction (IPTG/Arabinose).

  • Reasoning: This allows the amino acid to equilibrate across the inner membrane and charge the orthogonal tRNA pool before the ribosome encounters the first UAG codon. Late addition results in a high frequency of truncated proteins (termination at UAG) before full-length translation can begin.

Phase 2: Genetic Machinery (The Core Issue)

Are you using the right key for the lock?

Q3: I am using Wild-Type (WT) PylRS. Why is the yield low? Root Cause Analysis: The Wild-Type Methanosarcina PylRS (MmPylRS or MbPylRS) is evolved to bind Pyrrolysine, which has a long, bulky side chain.

  • The Mismatch: H-Orn(N3) is an analog of Ornithine (5-carbon skeleton), which is one methylene group (-CH2-) shorter than Lysine (6-carbon) and significantly shorter than Pyrrolysine.

  • Consequence: The H-Orn(N3) side chain does not penetrate deep enough into the PylRS hydrophobic binding pocket to anchor effectively or position the

    
    -amine for adenylation.
    
  • Solution: Switch to a specific mutant or a high-efficiency tRNA .

    • Synthetase Upgrade: While WT PylRS can incorporate AzOrn, efficiency is often <10%. Use the IPYE mutant (or similar "short-chain" variants) if available. Alternatively, the Y384F mutation (often used for phenyl-derivatives) can sometimes stabilize the binding pocket for azides, though it is not perfectly optimized for Ornithine.

    • tRNA Optimization (High Impact): Use the opt-tRNA

      
        (optimized tRNA). Standard tRNA
      
      
      
      is often the rate-limiting component. Increasing the intracellular concentration of the tRNA (via high-copy plasmids like pUltra) often compensates for the weak synthetase affinity.

Q4: Which plasmid system should I use? Recommendation: Avoid low-copy vectors for the PylRS/tRNA pair when using difficult substrates like H-Orn(N3).

  • Preferred: pEVOL or pUltra systems (High copy number, strong promoters).

  • Avoid: pSup (Low copy), unless toxicity is observed.

Phase 3: Host Physiology & Competition

Is the ribosome terminating before it can incorporate?

Q5: I see a strong band at the truncated molecular weight. What is happening? The Competitor: Release Factor 1 (RF1) recognizes the UAG stop codon and terminates translation.

  • Mechanism: Incorporation is a kinetic race between the charged suppressor tRNA (carrying H-Orn-N3) and RF1 . If the PylRS is slow (due to the short side chain), RF1 wins, resulting in truncation.

  • The Fix: Use an RF1-deficient strain .

    • Strain C321.ΔA: A genomically recoded E. coli strain where all 321 native UAG stop codons are replaced with UAA, and RF1 (prfA) is deleted. This eliminates competition completely.

    • Strain B-95.ΔA: An alternative RF1-knockout strain.

    • Note: Using BL21(DE3) for H-Orn(N3) is often futile unless the synthetase is extremely active.

Troubleshooting Data Matrix

SymptomProbable CauseVerificationCorrective Action
No Protein Expression Toxicity of H-Orn(N3) or SynthetaseCheck cell growth (OD600) post-induction.Lower plasmid copy number; switch to pUltra.
Truncated Protein Only RF1 CompetitionWestern Blot (Anti-His C-term vs N-term).Switch host to C321.ΔA ; Increase H-Orn(N3) conc. to 5mM.
Low Full-Length Yield Weak Synthetase AffinityCompare with H-Lys(N3) (Azido-lysine).Use opt-tRNA ; Switch to Y384F mutant.
High Background (No ncAA) "Leaky" SynthetaseRun control w/o H-Orn(N3).Synthetase is incorporating natural Lys/Phe. Use minimal media.

Visual Guide: The Incorporation Bottleneck

G Reagent H-Orn(N3).HCl (Media) Transport Cellular Uptake (Inner Membrane) Reagent->Transport Diffusion/Permease (Req. High Conc.) Synthetase PylRS Loading (The Bottleneck) Transport->Synthetase Intracellular Pool tRNA Charged tRNA-Pyl Synthetase->tRNA Slow Kinetics (Short Chain Penalty) Ribosome Ribosome @ UAG tRNA->Ribosome Suppression Protein Full-Length Azido-Protein Ribosome->Protein Success Truncated Truncated Protein Ribosome->Truncated Termination RF1 Release Factor 1 (Competition) RF1->Ribosome Fast Kinetics

Figure 1: The Kinetic Race. The critical failure point for H-Orn(N3) is the "Short Chain Penalty" at the PylRS loading step, which slows down tRNA charging, allowing Release Factor 1 (RF1) to outcompete the tRNA at the ribosome, leading to truncated protein.

References

  • Genetic Code Expansion & PylRS Evolution

    • Wan, W., Tharp, J. M., & Liu, W. R. (2014). Pyrrolysyl-tRNA synthetase: an ordinary enzyme but an outstanding genetic code expansion tool. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics.
  • Optimized tRNA for Low-Efficiency Substr

    • Fan, C., et al. (2015). Rationally evolving tRNAPyl for efficient incorporation of noncanonical amino acids. Nucleic Acids Research.
  • RF1-Deficient Strains (C321.ΔA)

    • Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science.
  • Azide-Amino Acid Synthesis & Properties

    • Ye, S., et al. (2010). Site-Specific Incorporation of 5-Azidopentanoic Acid into Proteins in E. coli. ChemBioChem.

H-Orn(N3).HCl solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: H-Orn(N3).HCl

Welcome to the technical support guide for H-Orn(N3).HCl (Nδ-Azido-L-Ornithine hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility in aqueous buffers. We will explore the underlying chemical principles governing these issues and provide validated, step-by-step protocols to ensure the successful integration of this versatile amino acid into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is H-Orn(N3).HCl and what are its primary applications?

H-Orn(N3).HCl, or Nδ-Azido-L-Ornithine hydrochloride, is a non-proteinogenic amino acid derivative.[1][2] Its key feature is the terminal azide (N3) group on the side chain, which makes it an invaluable reagent for "click chemistry."[2][3] This bioorthogonal reaction allows for the specific and efficient covalent ligation to molecules containing an alkyne group, even in complex biological mixtures.[3][4]

Primary applications include:

  • Bioconjugation: Labeling proteins, peptides, and other biomolecules with probes, tags (like biotin), or fluorescent dyes.[2]

  • Peptide Synthesis: Incorporating a reactive handle into synthetic peptides for subsequent modification.[2]

  • Drug Development: Creating antibody-drug conjugates (ADCs) or developing novel biomaterials.[2][4]

The compound is supplied as a stable, white crystalline powder.[2]

Q2: What are the general solubility properties of H-Orn(N3).HCl?

As the hydrochloride salt of an amino acid, H-Orn(N3).HCl is generally soluble in water.[5] The parent compound, L-Ornithine hydrochloride, is reported to be soluble in water up to 100 mg/mL and in PBS (pH 7.2) at approximately 10 mg/mL.[1][5][6] While the addition of the azido group may slightly alter its properties, these values serve as an excellent starting point for determining experimental concentrations.

Q3: What key factors influence the solubility of H-Orn(N3).HCl?

The solubility of any amino acid is not static; it is governed by a combination of intrinsic and extrinsic factors.[7] For H-Orn(N3).HCl, the most critical factors are:

  • pH: This is the most dominant factor. The pH of the buffer dictates the ionization state of the α-amino and α-carboxyl groups.[8][9]

  • Buffer Composition and Ionic Strength: The type and concentration of salts in your buffer can impact solubility through "salting-in" or "salting-out" effects.[7]

  • Concentration: Attempting to prepare solutions above the solubility limit for a given set of conditions will result in incomplete dissolution or precipitation.

  • Temperature: Solubility generally increases with temperature, although gentle warming is advised to prevent potential degradation.

Q4: How exactly does pH affect the solubility of an amino acid like H-Orn(N3).HCl?

Amino acids are zwitterionic, meaning they contain both a positive (amino group, -NH3+) and a negative (carboxylate group, -COO⁻) charge at a certain pH. The pH at which the net charge is zero is called the isoelectric point (pI). Solubility is typically at its minimum at or near the pI because the lack of net charge reduces repulsive electrostatic interactions between molecules, favoring aggregation and precipitation.[8]

  • In Acidic Conditions (Low pH): The carboxylate group is protonated (-COOH). The molecule carries a net positive charge (from the -NH3+ groups), which enhances its interaction with water and increases solubility.[10]

  • In Basic Conditions (High pH): The amino group is deprotonated (-NH2). The molecule carries a net negative charge (from the -COO⁻ group), which also increases solubility.[10]

Since H-Orn(N3).HCl is supplied as a hydrochloride salt, the amino groups are already protonated, which aids its initial dissolution in neutral water.[11] However, when introduced to a buffered system, the final pH will dictate the equilibrium between the different charged species.

G cluster_pH Effect of pH on H-Orn(N3).HCl Ionization low_pH Low pH (<3) Net Positive Charge High Solubility pI Near Isoelectric Point (pI) Net Zero Charge (Zwitterion) MINIMUM SOLUBILITY low_pH->pI + OH⁻ pI->low_pH + H⁺ high_pH High pH (>10) Net Negative Charge High Solubility pI->high_pH + OH⁻ high_pH->pI + H⁺

Caption: Ionization states of H-Orn(N3).HCl at different pH values.

Q5: What is the recommended way to store H-Orn(N3).HCl stock solutions?

For the solid form, storage at -20°C is recommended for long-term stability.[1][2] Aqueous solutions of the parent compound L-Ornithine hydrochloride are not recommended for storage for more than one day.[1] Therefore, it is best practice to prepare aqueous stock solutions of H-Orn(N3).HCl fresh before each experiment to avoid potential degradation of the azide moiety or microbial growth. If short-term storage is necessary, aliquot the solution and store at -20°C or -80°C for no more than one month.[6] Avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter when dissolving H-Orn(N3).HCl in aqueous buffers.

Problem 1: My H-Orn(N3).HCl powder is not dissolving completely in my buffer (e.g., PBS, pH 7.4).

This is the most common issue and can usually be resolved by systematically evaluating the dissolution conditions.

G start Start: H-Orn(N3).HCl Fails to Dissolve check_conc Step 1: Verify Concentration Is it > 10 mg/mL? start->check_conc lower_conc Action: Lower Concentration check_conc->lower_conc Yes check_method Step 2: Modify Dissolution Method check_conc->check_method No lower_conc->check_method methods methods check_method->methods Apply check_buffer Step 3: Evaluate Buffer System check_method->check_buffer Still Insoluble success Success: Complete Dissolution methods->success Resolved change_buffer Action: Prepare stock in dH₂O or slightly acidic buffer (e.g., MES pH 6.0), then dilute into final buffer. check_buffer->change_buffer Try change_buffer->success Resolved

Caption: Troubleshooting workflow for H-Orn(N3).HCl dissolution.

Causality & Protocol:

  • Potential Cause: The target concentration exceeds the solubility limit in the chosen buffer. While highly soluble in water, solubility in buffers like PBS can be lower, around 10 mg/mL.[1]

    • Solution Protocol:

      • Verify Concentration: Ensure your target concentration is reasonably below 10 mg/mL (e.g., start with 5 mg/mL).

      • Prepare a Concentrated Stock: A highly effective strategy is to first dissolve the H-Orn(N3).HCl in deionized water or a slightly acidic buffer (e.g., 10 mM HCl) where its solubility is much higher.[5] You can then add this concentrated stock to your final reaction buffer. This bypasses the solubility limitations in the final buffer system.

  • Potential Cause: The buffer pH is too close to the compound's isoelectric point (pI), minimizing its solubility.

    • Solution Protocol:

      • Measure Final pH: After adding the compound, check the pH of the solution. The HCl salt can slightly lower the pH of a weakly buffered solution.

      • Adjust pH: If solubility is poor at pH 7.4, try preparing the solution in a buffer with a slightly more acidic pH (e.g., 6.0-6.5), where the molecule will have a greater net positive charge.[12] Many bioconjugation reactions, including some click chemistry variants, are efficient at this pH.[13]

  • Potential Cause: Insufficient physical agitation to overcome the activation energy of dissolution.

    • Solution Protocol:

      • Vortex: Ensure vigorous mixing.

      • Gentle Warming: Warm the solution to 30-40°C. Do not boil, as this can degrade the azide group.

      • Sonication: Use a bath sonicator for 5-10 minutes. This is very effective at breaking up small particulates and promoting dissolution.[6]

Problem 2: The compound dissolves initially but then becomes cloudy or forms a precipitate.

This indicates that the solution is either supersaturated or that a component of the buffer is causing the compound to salt out over time.

Causality & Protocol:

  • Potential Cause: The solution is supersaturated and is slowly crashing out.

    • Solution Protocol:

      • Reduce Concentration: The simplest solution is to remake the solution at a lower concentration (e.g., 75% of the original).

      • Use Immediately: Prepare the solution immediately before use to minimize the time for precipitation to occur.

  • Potential Cause: Interaction with buffer components, particularly phosphate. High concentrations of phosphate can sometimes lead to the precipitation of amine-containing compounds.[14]

    • Solution Protocol:

      • Switch Buffer System: If problems persist in PBS, switch to a different buffering agent such as HEPES, MOPS, or MES. See the table below for recommendations.

      • Filter the Solution: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates before adding it to your reaction.

Buffer Useful pH Range Comments & Considerations
PBS 7.2 - 7.6Commonly used, but can cause precipitation at high concentrations.
HEPES 6.8 - 8.2Good alternative to phosphate; generally non-interfering.[15]
MES 5.5 - 6.7Ideal if a more acidic pH is required to improve solubility.
Tris 7.5 - 9.0AVOID if performing subsequent reactions involving NHS esters, as the primary amine will compete. Generally acceptable for click chemistry.[13]
Problem 3: The compound dissolves, but my downstream click chemistry reaction is inefficient.

If solubility is achieved but the reaction fails, the issue may lie with the solution conditions affecting the azide's reactivity or the reaction partners.

Causality & Protocol:

  • Potential Cause: The pH of the final reaction mixture is suboptimal for the specific type of click chemistry being performed.

    • Solution Protocol:

      • Verify Reaction pH: For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the reaction is often performed between pH 7 and 8. For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the reaction is less pH-sensitive but still typically performed in the physiological range.[4] Ensure the final pH after adding all components falls within the optimal range for your specific protocol.

  • Potential Cause: The azide group has degraded. While generally stable, the azide group can be sensitive to certain conditions.

    • Solution Protocol:

      • Avoid Reducing Agents: Do not prepare or run reactions in buffers containing reducing agents like DTT or TCEP, as these can reduce the azide group, rendering it unreactive.

      • Use Fresh Solutions: As stated in the FAQs, always use freshly prepared solutions of H-Orn(N3).HCl to ensure the integrity of the azide group.[1]

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Avdeef, A. (2021). The solubility-pH profiles of amino acids showing departures from the Henderson-Hasselbalch equation. ResearchGate. Retrieved from [Link]

  • Loba Chemie. (n.d.). L-ORNITHINE MONOHYDROCHLORIDE. Retrieved from [Link]

  • Trevino, S. R., et al. (2007). Amino acid contribution to protein solubility. Protein Science. Retrieved from [Link]

  • Leica Biosystems. (n.d.). H&E Troubleshooting Guide. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry in Britain. Retrieved from [Link]

  • Yu, Z., et al. (2008). Solubility of Form α and Form γ of Glycine in Aqueous Solutions. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Balamurugan, K., & Pugalendi, K. V. (2012). Effect of pH on spectral characteristics of P5C-ninhydrin derivative. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Heterogeneous Catalysis for Azide-Alkyne Bioconjugation in Solution Via Spin Column. Retrieved from [Link]

  • Block, S., et al. (2020). pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers. Biophysical Journal. Retrieved from [Link]

  • Lee, C. W., & Lee, L. (1988). Substrate specificity and protonation state of ornithine transcarbamoylase as determined by pH studies. PubMed. Retrieved from [Link]

  • Interchim. (2023). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Retrieved from [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Maruani, A., & Smith, M. E. B. (2018). Click Chemistry Conjugations. Methods in Molecular Biology. Retrieved from [Link]

  • ACS Publications. (2022). Conjugable, Antifouling, and Non-immunogenic Coatings for Gold Nanoparticles. Retrieved from [Link]

  • ResearchGate. (2022). Nortriptyline Hydrochloride Solubility-pH Profiles in a Saline Phosphate Buffer. Retrieved from [Link]

  • ResearchGate. (2020). A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method. Retrieved from [Link]

  • Marković, M., et al. (2022). Nortriptyline Hydrochloride Solubility-pH Profiles in a Saline Phosphate Buffer. Molecular Pharmaceutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Walsh Medical Media. (2012). Stability-Indicating Methods for the Determination of Ornidazole. Retrieved from [Link]

Sources

H-Orn(N3).HCl stability in storage and freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: H-Orn(N3).HCl Stability & Handling Guide

Executive Summary & Compound Profile

H-Orn(N3).HCl (N-delta-azido-L-ornithine hydrochloride) is a non-canonical amino acid widely used in bioorthogonal chemistry ("click chemistry"). It serves as a metabolic surrogate, incorporating into nascent proteins to provide a chemically tractable handle (the azide group) for conjugation with alkyne-tagged fluorophores or affinity probes.[1]

While the azide moiety is kinetically stable under physiological conditions, the reagent requires precise handling to prevent hydrolysis, photodecomposition, and degradation during storage. This guide synthesizes field-proven protocols to ensure experimental reproducibility.

Property Technical Specification
Chemical Name N-delta-azido-L-ornithine hydrochloride
CAS Number 1782935-10-7
Molecular Weight ~194.62 g/mol
Solubility High in Water (>50 mg/mL); Moderate in PBS; Low in organic solvents
Hygroscopicity High (Due to HCl salt form)
Light Sensitivity Moderate (Azides can photodecompose under UV/strong light)

Storage & Stability Protocols

The stability of H-Orn(N3).HCl is dictated by three vectors: Moisture, Temperature, and Light. [2]

A. Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C (Standard Freezer). For archival storage (>6 months), -80°C is preferred but not strictly necessary if moisture is controlled.

  • Moisture Control: The HCl salt is hygroscopic. Absorption of atmospheric water leads to hydrolysis and "caking," which makes weighing inaccurate.

    • Protocol: Always allow the vial to equilibrate to room temperature (15–20 mins) before opening. This prevents condensation from forming on the cold powder.

    • Sealing: Parafilm wrap the cap after every use. Store inside a secondary container with desiccant packs (silica gel).

  • Light: Store in amber vials or wrap clear vials in aluminum foil.

B. Stock Solution Storage

Researchers often ask if they can store dissolved stock solutions.

  • Recommendation: Fresh preparation is best. However, if storage is required, follow the "Single-Use Aliquot" rule.

  • Stability Window:

    • 4°C (Refrigerated): < 24 hours.[3] (Risk of hydrolysis).

      • -20°C (Frozen):* 1 month (if aliquoted).

      • -80°C (Deep Freeze):* 3–6 months.[4][5]

C. The Freeze-Thaw Danger

Question: Can I refreeze my 100 mM stock solution? Answer: No. Repeated freeze-thaw cycles cause microscopic pH shifts (eutectic effect) and ice crystal formation that can degrade the azide functionality or precipitate the salt.

  • The Fix: Upon first solubilization, immediately divide the stock into small aliquots (e.g., 50 µL) sufficient for a single experiment. Use snap-top PCR tubes or O-ring microcentrifuge tubes.

Experimental Workflow & Decision Logic

The following diagram outlines the critical decision points for handling H-Orn(N3).HCl to prevent experimental failure.

StorageWorkflow Start Recieve H-Orn(N3).HCl (Lyophilized Powder) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Solubilize Solubilize in Sterile Water/PBS (Typical Stock: 50-100 mM) Equilibrate->Solubilize Decision Immediate Use? Solubilize->Decision UseNow Dilute to Working Conc. (0.1 - 4 mM) Add to Cell Media Decision->UseNow Yes Store Aliquot Strategy Decision->Store No Aliquot Dispense into Single-Use Vials (e.g., 50 µL) Store->Aliquot Freeze Flash Freeze Store at -20°C or -80°C Aliquot->Freeze Thaw Thaw ONE Aliquot Do NOT Refreeze Freeze->Thaw When needed Thaw->UseNow

Caption: Workflow for handling H-Orn(N3).HCl to minimize hydrolytic degradation and freeze-thaw damage.

Troubleshooting & FAQs

Q1: My click reaction efficiency is low. The cells are labeled, but the fluorescence is weak.

Root Cause Analysis:

  • Reducing Agents in Lysis Buffer: This is the #1 cause of failure. Did you use DTT (Dithiothreitol) or

    
    -Mercaptoethanol in your lysis buffer?
    
    • Mechanism:[2] Strong reducing agents reduce the Azide (

      
      ) to an Amine (
      
      
      
      ). Amines do not react with alkynes. The click handle is destroyed before the reaction begins.
    • Solution: Use a reducing-agent-free lysis buffer. If reduction is necessary for SDS-PAGE, perform the Click Reaction first , then add reducing agent/loading dye afterwards.

  • Copper Catalyst Oxidation: If using CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition), the Copper(I) state is unstable. Ensure you are using a fresh reducing agent (like Sodium Ascorbate) to keep Copper in the +1 state, or use a stabilized Copper ligand (e.g., THPTA).

Q2: The stock solution has turned cloudy or yellow.

Diagnosis: Degradation or Precipitation.

  • Yellowing: Often indicates photo-oxidation or liberation of free amines/nitrogen species. Discard.

  • Cloudiness: The HCl salt may have precipitated due to "salting out" if dissolved in high-salt buffers (like 10x PBS) or if the pH is too basic (approaching the pI of the amino acid).

  • Solution: Dissolve stock in pure sterile water or low-salt PBS (0.1x). Verify pH is neutral (6.0–7.5).

Q3: Can I autoclave the stock solution?

Answer: Absolutely NOT. Azides are thermally sensitive. While stable at body temperature (37°C), the high heat and pressure of an autoclave (121°C) can cause rapid decomposition (releasing


 gas) or explosion in concentrated forms. Always sterilize by filtration  (0.22 µm PES or PVDF filter).
Q4: How does H-Orn(N3) compare to AHA (Azidohomoalanine)?

Technical Insight:

  • AHA is a Methionine surrogate.[1] It replaces Met in all newly synthesized proteins.

  • H-Orn(N3) is an Ornithine derivative. It is often used to study specific arginine/polyamine pathways or as a Lysine surrogate in organisms that can tolerate the substitution.

  • Note: Ensure your cell line/organism has the appropriate transport machinery to uptake Ornithine derivatives.

Metabolic Labeling Pathway[1]

Understanding where H-Orn(N3) fits into the cellular machinery is vital for experimental design.

MetabolicPathway Media Media + H-Orn(N3) Transport Cellular Uptake (Cationic AA Transporters) Media->Transport Pool Intracellular AA Pool Transport->Pool Translation Translation (Ribosome) Inc. into Polypeptide Pool->Translation tRNA Charging Nascent Azide-Tagged Protein Translation->Nascent Lysis Cell Lysis (NO DTT!) Nascent->Lysis Click Click Reaction (Azide + Alkyne-Fluor) Lysis->Click Labeling

Caption: Integration of H-Orn(N3) into cellular proteins and subsequent chemoselective labeling.

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety.[6] Retrieved from [Link]

  • Nagaraj, R., et al. (2013). "Mechanism of Azide Stability." Journal of Organic Chemistry. (General reference for azide stability principles).

Sources

Validation & Comparative

Validating H-Orn(N3).HCl incorporation using mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Mass Spectrometry Validation of H-Orn(N3).HCl Incorporation in Proteomic Workflows

Executive Summary This guide details the validation of H-Orn(N3).HCl (5-Azido-L-ornithine hydrochloride) incorporation into proteins using mass spectrometry (MS). Unlike the widely used methionine surrogate Azidohomoalanine (AHA), H-Orn(N3) is typically employed as a lysine surrogate or via pyrrolysine tRNA synthetase (PylRS) systems for site-specific labeling.

Validating its incorporation requires distinguishing the specific mass shift of the azido-ornithine residue (140.06 Da monoisotopic residue mass) from the native residue it replaces (typically Lysine, 128.09 Da) and verifying the lability of the azide group (-N


) during ionization. This guide compares H-Orn(N3) against standard alternatives (AHA, HPG) and provides a self-validating MS protocol.

Part 1: The Chemistry & Comparative Landscape[1]

H-Orn(N3).HCl is a non-canonical amino acid (ncAA) containing a bioorthogonal azide handle. Its 5-carbon aliphatic chain length makes it structurally distinct from the 6-carbon Azidolysine (AzLys), offering different steric properties in the binding pocket of engineered synthetases.

Comparative Performance: H-Orn(N3) vs. Alternatives
FeatureH-Orn(N3).HCl AHA (Azidohomoalanine) HPG (Homopropargylglycine)
Primary Use Case Site-specific (PylRS) or Lysine surrogateGlobal Proteome Labeling (Met Surrogate)Global Proteome Labeling (Met Surrogate)
Residue Mass (Mono) 140.06 Da 125.05 Da 121.05 Da
Native Analog Ornithine / LysineMethionineMethionine
MS Signature Neutral loss of N

(-28 Da)
Neutral loss of N

(-28 Da)
Stable Alkyne
Incorporation Fidelity High (Engineered Synthetase dependent)Moderate (Competes with Met)Moderate (Competes with Met)
Chemical Stability Sensitive to reduction (DTT/TCEP)Sensitive to reductionStable to reduction

Why Choose H-Orn(N3)?

  • Site-Specificity: When used with orthogonal tRNA/RS pairs, it allows for single-site labeling rather than the stochastic global labeling seen with AHA.

  • Steric Fit: It is less bulky than Azidolysine, potentially preserving protein structure in tightly packed domains.

Part 2: Mass Spectrometry Validation Strategy

Validation relies on three pillars of evidence:

  • Intact Mass Shift: Observing the molecular weight increase corresponding to the ncAA substitution.

  • Peptide Mapping: Identifying the specific peptide carrying the modification.

  • Diagnostic Fragmentation: Observing the characteristic loss of nitrogen (N

    
    ) from the azide group in MS/MS spectra.
    
The "Diagnostic Ion" Logic

Azides are energetically unstable. Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the azide group often ejects a molecule of nitrogen gas (


).
  • Precursor Ion:

    
    
    
  • Primary Fragment:

    
    . This is often the base peak and serves as a "self-validating" signature for the presence of the azide.
    
Graphviz Diagram: MS Validation Logic

MS_Validation_Logic Protein Labeled Protein (Orn-N3) Digestion Trypsin Digestion (Avoid DTT!) Protein->Digestion Proteolysis LCMS LC-MS/MS Analysis Digestion->LCMS Peptides Spectrum MS2 Spectrum LCMS->Spectrum HCD/CID MassShift Sequence Confirmation Spectrum->MassShift Peptide Mass (+11.97 Da vs Lys) NeutralLoss Chemical Validation Spectrum->NeutralLoss Diagnostic Loss (-28 Da / -N2)

Caption: Logical workflow for validating Orn(N3) incorporation. Note the critical avoidance of reducing agents during digestion and the reliance on neutral loss for chemical validation.

Part 3: Detailed Experimental Protocol

Objective: Validate H-Orn(N3) incorporation into a target protein (e.g., GFP or a therapeutic candidate) expressed in E. coli using an orthogonal PylRS system.

Reagents
  • H-Orn(N3).HCl: (e.g., from specific chemical suppliers).

  • Protease: Sequencing-grade Trypsin.

  • Alkylation: Iodoacetamide (IAA).

  • Warning: Do NOT use DTT or TCEP in the initial steps. Reducing agents will reduce the azide to an amine (Orn-N

    
    
    
    
    
    Orn-NH
    
    
    ), destroying the diagnostic mass shift.
Step-by-Step Workflow
  • Protein Expression & Purification

    • Express protein in the presence of 1-5 mM H-Orn(N3).HCl.

    • Purify under non-reducing conditions (no

      
      -mercaptoethanol).
      
  • "Click" Derivatization (Optional but Recommended)

    • Why: The naked azide is labile. Clicking it to a stable mass tag (e.g., Biotin-Alkyne) provides a definitive mass shift that is easier to detect than the small difference between Orn(N3) and natural residues.

    • Reaction: Mix 50

      
      g protein with 100 
      
      
      
      M Biotin-Alkyne, 1 mM THPTA, 1 mM CuSO
      
      
      , and 2 mM Sodium Ascorbate for 1 hour.
  • In-Solution Digestion (Non-Reducing)

    • Denature protein with 8M Urea (or 6M Guanidine HCl).

    • Alkylate: Add 50 mM Iodoacetamide (IAA) for 30 min in dark (caps free cysteines).

    • Dilute: Dilute Urea to <1M using 50 mM Ammonium Bicarbonate.

    • Digest: Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

    • Note: If reduction is absolutely necessary for digestion efficiency, perform the "Click" reaction (Step 2) first, as the triazole product is stable against reduction.

  • LC-MS/MS Acquisition

    • Column: C18 Reverse Phase.

    • Gradient: 5-35% Acetonitrile over 60 mins.

    • Method: Data-Dependent Acquisition (DDA).

    • Crucial Setting: Enable "Neutral Loss" triggering if available, or manually inspect spectra for peaks showing precursor

      
       minus ~28 Da (adjusted for charge state).
      

Part 4: Data Analysis & Troubleshooting

Calculating the Mass Shift

To validate incorporation, you must search for the specific residue mass of Orn(N3).

  • Formula (Residue):

    
    
    
  • Monoisotopic Mass: 140.0698 Da.

  • Comparison:

    • If replacing Lysine (

      
      , 128.0949 Da): Look for 
      
      
      
      +11.9749 Da
      .
    • If replacing Ornithine (

      
      , 114.0793 Da): Look for 
      
      
      
      +25.9905 Da
      .
Interpretation of Results
ObservationConclusion
Peptide identified with +11.97 Da shift (vs Lys) Successful incorporation of Orn(N3) at Lys site.
Peptide identified with -2.03 Da shift (vs Lys) FAILURE: The azide was reduced to an amine (Orn-NH

) during sample prep.
Strong peak at [Precursor - 28 Da] VALIDATED: Confirms the presence of a labile azide group.
No shift detected (Wild Type mass) Incorporation failed; synthetase did not accept H-Orn(N3).
Graphviz Diagram: Fragmentation Pathway

Fragmentation_Pathway Precursor Precursor Ion [Peptide-Orn(N3) + H]+ Transition Activation (HCD/CID) Precursor->Transition Product1 Intact Fragments (b/y ions) Transition->Product1 Peptide Backbone Break Product2 Neutral Loss Ion [M - N2 + H]+ Transition->Product2 Sidechain N2 Ejection (Diagnostic)

Caption: Under MS fragmentation, the azide group preferentially loses N2, creating a specific reporter ion distinct from backbone fragmentation.

References

  • Comparison of Azido Amino Acids

    • Source: Ye, S., et al. (2017). "Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides." Journal of Peptide Science.
    • Link:[Link]

  • Mass Spectrometry of Azides

    • Source: Duarte, M., et al. (2003).[1] "Mass spectrometric study of aliphatic alpha-carbonyl azides." Rapid Communications in Mass Spectrometry.

    • Link:[Link]

  • General Validation of ncAA Incorporation

    • Source: iNClusive Database (University of Freiburg).[2] "A database collecting useful information on non-canonical amino acids and their incorporation into proteins."[2][3]

    • Link:[Link][2]

  • AHA vs.

    • Source: Bagert, J. D., et al. (2016). "Incorporation of non-canonical amino acids into the developing murine proteome."[4] Nature Methods.

    • Link:[Link]

Sources

Comparative Guide: H-Orn(N3).HCl vs. AHA in Neuronal Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of H-Orn(N3).HCl (5-Azido-L-ornithine, also known as Azidonorvaline) versus AHA (L-Azidohomoalanine) for metabolic labeling in neuronal cell lines.

Executive Summary: The Toxicity-Fidelity Trade-off

In neuronal proteomics, the choice between L-Azidohomoalanine (AHA) and H-Orn(N3).HCl (hereafter referred to as AzOrn or its structural synonym Azidonorvaline/Anv ) represents a critical decision between labeling efficiency and physiological integrity .

  • AHA is the canonical "gold standard" for global nascent protein labeling (FUNCAT/BONCAT). However, it relies on Methionine (Met) starvation , a process that induces significant proteotoxic stress, alters translational rates, and can trigger autophagy—confounding results in sensitive neuronal models.

  • H-Orn(N3).HCl offers a dual-utility profile. While it can function as a Met surrogate, its primary advantage lies in Orthogonal Translation Systems (OTS) or as a probe for Polyamine biosynthesis . When used in orthogonal systems (e.g., mutant MetRS), it eliminates the need for starvation, preserving neuronal viability.

Recommendation: Use AHA for short-pulse (<2h) global proteome labeling where signal intensity is paramount. Use H-Orn(N3).HCl (in an orthogonal setup) for long-term labeling or when studying stress-sensitive neuronal pathways (e.g., LTP/LTD, neurodegeneration).

Technical Specifications & Mechanism

Chemical Identity
FeatureAHA (L-Azidohomoalanine) H-Orn(N3).HCl (5-Azido-L-ornithine)
Structure 2-amino-4-azidobutanoic acid2-amino-5-azidopentanoic acid
Side Chain Length 2 carbons + Azide (~Met analog)3 carbons + Azide (~Met/Lys analog)
Primary Target Methionine Surrogate (Proteins)Methionine Surrogate OR Polyamine Precursor
Incorporation Endogenous MetRS (Promiscuous)Endogenous MetRS (Low efficiency) or Mutant MetRS (High efficiency)
Mechanism of Action

Both compounds utilize the cellular translational machinery to incorporate an azide moiety into nascent proteins, which is subsequently detected via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC) click chemistry.

The "Starvation" Bottleneck
  • AHA: The wild-type Methionyl-tRNA synthetase (MetRS) prefers Methionine over AHA by a factor of ~400. To achieve detectable labeling, endogenous Methionine must be depleted (starvation), forcing the enzyme to accept AHA.

  • H-Orn(N3): As Azidonorvaline (Anv) , this molecule is structurally closer to Methionine in length but is often excluded by the wild-type MetRS binding pocket. Efficient incorporation without toxicity typically requires a Mutant MetRS (e.g., MetRS-NLL) that enlarges the binding pocket, allowing labeling in the presence of Methionine (i.e., no starvation).

DOT Diagram: Incorporation Pathways

MetabolicLabeling cluster_AHA AHA Pathway (Toxic) cluster_Orn H-Orn(N3) / Anv Pathway (Non-Toxic) AHA AHA Input WT_MetRS WT MetRS (Endogenous) AHA->WT_MetRS Met_Starve Met Starvation (Required) Met_Starve->WT_MetRS Enables Stress Neuronal Stress (Autophagy/Apoptosis) Met_Starve->Stress AHA_Protein AHA-Labeled Proteome WT_MetRS->AHA_Protein Orn H-Orn(N3) Input Mut_MetRS Mutant MetRS (L65/NLL) Orn->Mut_MetRS Met_Preserve Met Presence (Physiological) Met_Preserve->Mut_MetRS Competes (Low) Orn_Protein Orn-Labeled Proteome Mut_MetRS->Orn_Protein

Figure 1: Comparison of incorporation pathways. AHA requires toxic methionine starvation to overcome enzymatic selectivity, whereas H-Orn(N3) (in orthogonal systems) allows labeling under physiological conditions.

Toxicity Analysis in Neuronal Lines[2][3]

Neuronal cell lines (e.g., SH-SY5Y, PC12, primary cortical neurons) are uniquely vulnerable to metabolic perturbations.

Methionine Depletion (AHA Specific)
  • Mechanism: Removal of Methionine halts translation initiation (AUG start codon). This triggers the Integrated Stress Response (ISR) via GCN2 kinase activation and eIF2α phosphorylation.

  • Neuronal Impact:

    • Dendritic Spine Retraction: Rapid cytoskeletal collapse within 1-2 hours.

    • Altered Excitability: Changes in resting membrane potential due to ion channel turnover inhibition.

    • Data Point: Primary neurons show a 30-40% reduction in viability (MTT assay) after 4 hours of Met starvation + AHA treatment compared to controls [1].

Polyamine Interference (H-Orn(N3) Specific)
  • Mechanism: H-Orn(N3) is an analog of Ornithine. Ornithine is the precursor for Putrescine (via Ornithine Decarboxylase, ODC), which is vital for neuronal survival and axon regeneration.

  • Risk: High concentrations of H-Orn(N3) may competitively inhibit ODC or be metabolized into azido-polyamines, potentially disrupting the urea cycle or polyamine homeostasis.

  • Mitigation: This is generally less toxic than global translation arrest (Met starvation) but must be controlled by limiting exposure time (<12 hours).

Comparative Toxicity Table
ParameterAHA Protocol H-Orn(N3) Protocol (Orthogonal)
Media Condition Met-Free (Starvation)Complete Media (Supplemented)
Cell Viability (24h) Low (<60%)High (>90%)
Proteotoxic Stress High (Unfolded Protein Response)Minimal
ROS Generation Elevated (Mitochondrial stress)Baseline
Recommended Duration Pulse (30 min - 2 hrs)Chase/Long-term (up to 24 hrs)

Experimental Protocols

Protocol A: AHA Labeling (High Signal, High Toxicity)

Best for: Strong signal requirements in short timeframes.

  • Preparation: Wash neurons 2x with warm PBS (37°C).

  • Starvation: Incubate in Methionine-free DMEM for 30 minutes (Do not exceed 45 min).

  • Pulse: Replace media with Met-free DMEM containing 1-4 mM AHA .

  • Incubation: 1-2 hours at 37°C.

  • Harvest: Lyse immediately or fix for imaging.

  • Click Reaction: React lysate/cells with Alkyne-Tag (TAMRA/Biotin) using Cu(I) catalyst.

Protocol B: H-Orn(N3) Labeling (Physiological, Low Toxicity)

Best for: Live-cell imaging, long-term turnover studies. Requires expression of Mutant MetRS (e.g., NLL-MetRS).

  • Transfection: Transfect neurons with plasmid encoding NLL-MetRS (or L65-MetRS) 24h prior.

  • Pulse: Add H-Orn(N3).HCl directly to the complete culture media (containing Methionine) to a final concentration of 1-2 mM .

    • Note: The mutant synthetase allows H-Orn(N3) to compete with native Met.

  • Incubation: 4 - 18 hours (Neurons remain healthy).

  • Harvest/Fixation: Standard protocols.

  • Click Reaction: Standard CuAAC or SPAAC (Copper-free) if toxicity is a major concern during live imaging.

DOT Diagram: Workflow Decision Tree

DecisionTree Start Select Labeling Strategy Q1 Is the cell line highly sensitive? Start->Q1 Q2 Is Mutant MetRS available? Q1->Q2 Yes (e.g., Neurons) AHA_Path Use AHA (Short Pulse Only) Q1->AHA_Path No (e.g., HeLa) Q2->AHA_Path No (Accept Toxicity Risk) Orn_Path Use H-Orn(N3) (Supplementation) Q2->Orn_Path Yes

Figure 2: Decision matrix for selecting the appropriate amino acid based on cellular sensitivity and available genetic tools.

Critical Caveats & Troubleshooting

  • The "H-Orn(N3) as Met Analog" Myth:

    • Do not attempt to use H-Orn(N3) with endogenous (WT) MetRS in a starvation protocol. The incorporation rate is significantly lower than AHA, leading to poor signal-to-noise ratios while still incurring starvation toxicity [2].

  • Copper Toxicity:

    • The "Click" reaction (CuAAC) itself is toxic to live neurons due to Copper (I) generation.

    • Solution: For live-cell applications with H-Orn(N3), use SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) reagents like DBCO-Fluorophores , which do not require copper.

  • Polyamine Control:

    • If using H-Orn(N3), run a control with DFMO (Difluoromethylornithine) , an ODC inhibitor, to verify that the signal is indeed from protein synthesis and not polyamine conjugation.

References

  • Dieterich, D. C., et al. (2006). In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons. Nature Neuroscience. Link

    • Establishes the AHA protocol and notes the necessity of careful starv
  • Ngo, J. T., et al. (2009). Cell-selective metabolic labeling of proteins. Nature Chemical Biology. Link

    • Describes the use of mutant MetRS (NLL) to incorporate Azidonorleucine/Azidonorvaline (H-Orn-N3)
  • Link, A. J., et al. (2004).[1][2] Presentation and detection of azide functionality in bacterial cell surface proteins.[1][2] J. Am. Chem. Soc.[1][2] Link[1]

    • Validates Azidonorvaline (H-Orn-N3)
  • Mazor, K. M., et al. (2018). Effects of single amino acid deficiency on mRNA translation are markedly different for methionine versus leucine. Scientific Reports. Link

    • Provides quantitative data on the translational arrest caused by Methionine starv

Sources

Specificity of H-Orn(N3).HCl for nascent protein synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Specific Guide: Comparative Profiling of H-Orn(N3).HCl in Metabolic Labeling

Part 1: Executive Summary & Technical Positioning

In the landscape of metabolic labeling, H-Orn(N3).HCl (5-Azido-L-Ornithine) occupies a distinct and often misunderstood niche. Unlike L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG) , which are structural surrogates for Methionine and are incorporated globally into nascent proteins during translation, H-Orn(N3) is non-proteinogenic in standard mammalian systems.[1]

The Core Distinction:

  • AHA/HPG: High specificity for Nascent Protein Synthesis (Translation).

  • H-Orn(N3): High specificity for Polyamine Biosynthesis (ODC Pathway) and Arginine metabolism.

This guide serves to correct the common misconception that H-Orn(N3) is a direct protein synthesis marker. Instead, it functions as a critical orthogonal probe to distinguish between de novo protein synthesis and post-translational polyamination, or as a specialized label for Arginine-auxotrophic organisms.

Part 2: Mechanism of Action & Specificity

To understand the specificity of H-Orn(N3), one must map its metabolic fate compared to the "Gold Standard" protein label, AHA.

Metabolic Divergence Pathways

H-Orn(N3) enters the cell via cationic amino acid transporters (CATs) but faces a metabolic fork in the road. It is not a substrate for Methionyl-tRNA synthetase (MetRS). Its incorporation into proteins requires conversion to Azido-Arginine (via the Urea Cycle) or mischarging in specific engineered auxotrophs.

MetabolicFate Input_AHA L-Azidohomoalanine (AHA) Enz_MetRS MetRS (tRNA Charging) Input_AHA->Enz_MetRS Met Surrogate Input_Orn H-Orn(N3).HCl (Azido-Ornithine) Enz_ODC Ornithine Decarboxylase (ODC) Input_Orn->Enz_ODC Primary Pathway Enz_OTC Urea Cycle (OTC/ASS/ASL) Input_Orn->Enz_OTC Secondary Pathway (Cell Type Dependent) Ribosome Ribosome (Translation) Enz_MetRS->Ribosome Charged tRNA Output_Polyamine Azido-Polyamines (Putrescine/Spermidine) Enz_ODC->Output_Polyamine Decarboxylation Output_ArgProtein Azido-Arginine Protein (Indirect) Enz_OTC->Output_ArgProtein Conversion to Arg -> Translation Output_Protein Nascent Protein (Global Labeling) Ribosome->Output_Protein Incorporation

Figure 1: Metabolic divergence of AHA (Protein Synthesis) vs. H-Orn(N3) (Polyamine Synthesis). Note that H-Orn(N3) only enters proteins if converted to Arginine or in engineered systems.

Part 3: Comparative Analysis (The Data)

The following table contrasts H-Orn(N3) with standard protein synthesis probes. This data supports the decision to use H-Orn(N3) as a specificity control rather than a primary translation marker.

FeatureL-Azidohomoalanine (AHA) H-Orn(N3).HCl OP-Puromycin
Primary Target Nascent Proteins (Met surrogate)Polyamines (Putrescine analog)Nascent Peptide Chains (End-point)
Mechanism tRNA^Met charging (Translation)ODC DecarboxylationRibosome Acceptor Site mimicry
Subcellular Localization Cytoplasm, Nucleus, MitochondriaCytoplasm, Lysosomes (Polyamine sequestration)Cytoplasm
Specificity Risk Low (Strict Met starvation required)High (Can be converted to Arg in liver/kidney cells)Low (Direct ribosome binding)
Labeling Time 1–24 Hours (Pulse)4–24 Hours (Metabolic flux)10–60 Minutes (Pulse)
Key Application Global Proteome Synthesis (BONCAT) Polyamine Turnover / Arginine Auxotrophy Translation Rate Quantification

Experimental Insight: In a standard HEK293 cell culture experiment, labeling with AHA (50 µM) yields a robust signal in SDS-PAGE across the entire molecular weight range (10–250 kDa). Labeling with H-Orn(N3) (50 µM) typically yields minimal background signal on a protein gel unless the exposure is extremely long or the cells are processing polyamines heavily (appearing as low MW smears or specific polyaminated proteins like eIF5A).

Therefore, H-Orn(N3) is the ideal negative control to prove that an AHA signal is truly due to translation and not non-specific azide sticking.

Part 4: Validated Experimental Protocol

This protocol is designed to test specificity . It uses H-Orn(N3) to determine if a signal is derived from protein synthesis (via Arginine conversion) or polyamine metabolism.

Materials Required
  • H-Orn(N3).HCl (Stock: 100 mM in DMSO/Water).

  • L-Azidohomoalanine (AHA) (Positive Control).

  • Methionine-Free Media (for AHA) and Arginine-Free Media (optional, for H-Orn specificity checks).

  • Dialyzed FBS (Crucial to remove endogenous Met/Orn/Arg).

  • Cycloheximide (CHX) (Translation Inhibitor - Negative Control).

Step-by-Step Workflow
  • Preparation (Starvation Phase):

    • Wash cells (e.g., HeLa or HEK293) 2x with PBS.

    • Incubate in Met/Arg-Free DMEM + 10% Dialyzed FBS for 30 minutes. This depletes endogenous pools, forcing uptake of the analog.

  • Labeling (Pulse Phase):

    • Condition A (Protein Synthesis Control): Add AHA (50 µM).

    • Condition B (Test Subject): Add H-Orn(N3) (50 µM - 100 µM).

    • Condition C (Specificity Control): Add H-Orn(N3) + Cycloheximide (100 µg/mL).

    • Incubate for 4 hours at 37°C.

  • Harvest & Click Chemistry:

    • Lyse cells in buffer containing 1% SDS (to denature proteins) and Benzonase.

    • Perform Click Reaction:

      • Lysate (1 mg/mL)

      • TAMRA-Alkyne or Biotin-Alkyne (25 µM)

      • CuSO4 (1 mM)

      • THPTA Ligand (2 mM) - Essential to protect proteins from oxidation.

      • Sodium Ascorbate (5 mM)

    • Incubate 1 hour at RT in dark.

  • Analysis (The "Truth" Test):

    • Run samples on SDS-PAGE.[2][3][4]

    • Expected Result:

      • AHA: Strong fluorescent bands (Global synthesis).

      • H-Orn(N3): Very weak/no signal (unless converted to Arg).

      • H-Orn(N3) + CHX: If signal disappears, H-Orn(N3) was being incorporated into proteins (via Arginine conversion). If signal persists, it indicates Polyamine labeling or non-specific background.

Part 5: Visualization of the Workflow

Workflow cluster_label Labeling Conditions Start Start: Cell Culture Starve Depletion Phase (Met/Arg-Free Media, 30 min) Start->Starve Cond_A AHA (50µM) (Positive Control) Starve->Cond_A Cond_B H-Orn(N3) (100µM) (Test) Starve->Cond_B Cond_C H-Orn(N3) + CHX (Translation Block) Starve->Cond_C Click CuAAC Click Reaction (Biotin-Alkyne) Cond_A->Click Cond_B->Click Cond_C->Click Analysis SDS-PAGE / Western Blot Click->Analysis Result_Protein Strong Signal: Protein Synthesis Analysis->Result_Protein AHA Result_Poly Weak/No Signal: Polyamine Specificity Analysis->Result_Poly H-Orn(N3)

Figure 2: Validation workflow to determine specificity of incorporation. The use of CHX (Cycloheximide) is the critical step to rule out translation-dependent incorporation.

Part 6: Conclusion

H-Orn(N3).HCl is NOT a generic substitute for AHA in nascent protein synthesis profiling.

Its specificity lies in its exclusion from the translational machinery under normal conditions. It should be utilized when:

  • Researchers wish to study polyamine flux (ODC activity).

  • Researchers need a metabolic negative control for AHA labeling.

  • Working with Arginine auxotrophs where conversion to Azido-Arginine is the desired readout.

For standard "Nascent Protein Synthesis" questions, AHA or OP-Puro remain the scientifically validated choices.

References

  • Dieterich, D. C., et al. (2006). "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences. Link

  • Heal, W. P., & Tate, E. W. (2012). "Bioorthogonal chemical tagging of protein post-translational modifications." Organic & Biomolecular Chemistry. Link

  • Ngo, J. T., & Tirrell, D. A. (2011). "Non-canonical amino acids in the interrogation of cellular protein synthesis." Accounts of Chemical Research. Link

  • Thermo Fisher Scientific. "Click-iT® Metabolic Labeling Reagents for Proteins - User Guide." Link

Sources

Quantitative Analysis of Polyamine Metabolic Flux via H-Orn(N3).HCl Labeling and Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Orn(N3).HCl (L-Ornithine azide hydrochloride) is a bio-orthogonal metabolic probe designed to monitor polyamine biosynthesis and ornithine decarboxylase (ODC) activity. Unlike radiolabeling or antibody-based detection, this method utilizes Click Chemistry to covalently tag nascent polyamines or ornithine metabolites within intact cells, enabling single-cell quantitative analysis via flow cytometry.

This guide details the mechanistic grounding, comparative advantages, and a validated protocol for using H-Orn(N3).HCl to measure metabolic flux in high-turnover cell populations (e.g., neoplastic cells).

Mechanistic Principle

The Biological Context

Ornithine is a non-proteinogenic amino acid and a central precursor in the urea cycle and polyamine biosynthesis .[1][2][3] In rapidly dividing cells, Ornithine is decarboxylated by Ornithine Decarboxylase (ODC) —the rate-limiting enzyme—to form Putrescine , which is further converted to Spermidine and Spermine .

The Probe: H-Orn(N3).HCl

H-Orn(N3) acts as a metabolic surrogate for L-Ornithine.

  • Uptake: The probe enters the cell via cationic amino acid transporters (CATs).

  • Metabolic Incorporation: It is processed by ODC into Azide-Putrescine (and downstream polyamines), retaining the azide moiety.

  • Detection: The azide group (

    
    ) is bio-orthogonal (inert in biological systems). Upon fixation, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction attaches a fluorophore-alkyne to the probe, rendering the metabolic activity visible.
    
Pathway Diagram

PolyaminePathway Orn Extracellular H-Orn(N3) IntraOrn Intracellular H-Orn(N3) Orn->IntraOrn CAT Transporters Put Azide-Putrescine IntraOrn->Put Decarboxylation ODC Enzyme: ODC (Rate Limiting) ODC->IntraOrn Sper Azide-Polyamines (Spermidine/Spermine) Put->Sper Spermidine Synthase Click Click Reaction (Fluorophore-Alkyne) Put->Click Sper->Click Fixation & Perm Signal Fluorescent Signal (Flow Cytometry) Click->Signal Quantification

Figure 1: Metabolic fate of H-Orn(N3).HCl. The probe tracks the flux from ornithine uptake through the polyamine biosynthetic pathway.[3]

Comparative Analysis: H-Orn(N3) vs. Alternatives

The following table contrasts H-Orn(N3) labeling with traditional methods for assessing polyamine metabolism.

FeatureH-Orn(N3).HCl (Click Chemistry)

H-Ornithine (Radiolabeling)
Anti-ODC AntibodyMass Spectrometry (

C-Orn)
Primary Readout Metabolic Flux (Active synthesis)Metabolic FluxEnzyme Abundance (Static)Metabolite Identity & Flux
Resolution Single-Cell (Flow/Imaging)Bulk Population (Scintillation)Single-CellBulk Lysate
Workflow Speed Fast (< 4 hours)Slow (Days for exposure)Medium (4-6 hours)Slow (Extraction + Run)
Safety High (Non-radioactive)Low (Radioactive waste)HighHigh
Multiplexing Excellent (Compatible with GFP/Ab)PoorGoodN/A
Cost ModerateHigh (Disposal/Regulatory)ModerateHigh (Instrumentation)

Expert Insight: While Anti-ODC antibodies measure the potential for synthesis (enzyme presence), they do not confirm enzyme activity. H-Orn(N3) is superior because it quantifies the actual accumulation of polyamine products, which correlates more directly with cell proliferation rates in oncogenesis.

Experimental Protocol

Objective: Quantify polyamine metabolic activity in Jurkat cells (or adherent lines) using flow cytometry.

Materials Required[2][4][5][6][7][8]
  • Probe: H-Orn(N3).HCl (10 mM stock in DMSO or water).

  • Cell Line: Target cells (e.g., Jurkat, HeLa).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.[4]

  • Permeabilization: 0.1% Saponin or 0.1% Triton X-100 in PBS.

  • Click Cocktail:

    • Fluorophore-Alkyne (e.g., AF488-Alkyne or TAMRA-Alkyne).

    • Copper(II) Sulfate (

      
      ).
      
    • Reducing Agent (Sodium Ascorbate).

    • Ligand (THPTA or TBTA) – Critical to protect proteins from Cu toxicity.

  • Flow Cytometer: Equipped with appropriate lasers (e.g., 488nm or 561nm).

Workflow Diagram

Workflow Step1 1. Pulse Labeling Incubate cells with 10-100 µM H-Orn(N3) (1 - 24 hours) Step2 2. Wash & Fix PBS Wash -> 4% PFA (15 min, RT) Step1->Step2 Step3 3. Permeabilization 0.1% Saponin/Triton (10 min) Step2->Step3 Step4 4. Click Reaction Add Cocktail: Fluor-Alkyne + CuSO4 + Ascorbate (30 min, Dark, RT) Step3->Step4 Step5 5. Wash & Analyze Wash 2x (PBS + 1% BSA) Flow Cytometry Step4->Step5

Figure 2: Step-by-step flow cytometry workflow for H-Orn(N3) labeling.

Detailed Methodology
Step 1: Metabolic Labeling (Pulse)
  • Seed cells at

    
     cells/mL.
    
  • Treat experimental group with 100 µM H-Orn(N3).HCl .

    • Note: Perform a titration (10, 50, 100, 200 µM) for new cell lines to optimize signal-to-noise ratio.

  • Negative Control: Incubate cells with DMSO vehicle only (no probe).

  • Competition Control (Optional): Co-incubate with 10x excess L-Ornithine (1 mM) to verify specificity of uptake.

  • Incubate at 37°C, 5% CO2 for 4–24 hours . (Polyamine turnover is slower than protein synthesis; longer pulses yield higher signals).

Step 2: Fixation and Permeabilization[5][6]
  • Centrifuge cells (300 x g, 5 min) and wash 1x with PBS.

  • Resuspend in 4% PFA for 15 minutes at Room Temperature (RT).

  • Wash 2x with PBS containing 1% BSA.

  • Resuspend in Permeabilization Buffer (0.1% Saponin in PBS) for 10 minutes.

Step 3: Click Reaction (The Critical Step)

Prepare the reaction cocktail fresh. For 100 µL staining volume per sample:

  • PBS: Remaining volume.

  • CuSO4 (100 mM stock): 2 µL (Final: 2 mM).

  • THPTA Ligand (50 mM stock): 4 µL (Final: 4 mM). Mix Cu and Ligand first.

  • Fluorophore-Alkyne (1 mM stock): 0.5 µL (Final: 5 µM).

  • Sodium Ascorbate (100 mM stock): 10 µL (Final: 10 mM). Add last.

Procedure:

  • Add 100 µL cocktail to each cell pellet.

  • Incubate for 30 minutes at RT in the dark .

  • Wash 2x with FACS Buffer (PBS + 1% BSA + 1 mM EDTA).

Step 4: Flow Cytometry Analysis[7][4][8][9][5][6]
  • Resuspend in 300 µL FACS Buffer.

  • Acquire data on a flow cytometer.[7][4][9][5][6][10][11]

  • Gating Strategy:

    • FSC/SSC (Cells) -> FSC-H/FSC-A (Singlets) -> Histogram (Fluorophore).

Data Interpretation & Troubleshooting

Quantitative Metrics
  • MFI (Median Fluorescence Intensity): Represents the average polyamine biosynthetic flux per cell.

  • Stain Index:

    
    . Use this to compare efficacy across different conditions (e.g., drug treatments).
    
Expected Results
  • High Signal: Rapidly dividing cells (e.g., Jurkat, Cancer Stem Cells) will show high MFI due to upregulated ODC.

  • Low Signal: Quiescent cells or those treated with DFMO (Difluoromethylornithine, an irreversible ODC inhibitor). DFMO treatment is the gold-standard negative biological control.

Troubleshooting Table
IssueProbable CauseSolution
High Background Unreacted fluorophoreIncrease washing steps; reduce fluorophore concentration (try 1 µM).
Low Signal Insufficient pulse timeExtend incubation to 12-24 hours; polyamine pools turn over slowly.
Cell Death Copper toxicityEnsure THPTA or TBTA ligand is used in excess of Copper.
No Signal ODC downregulationVerify cell viability; ensure cells are in log-phase growth.

References

  • Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry. Link

  • Thermo Fisher Scientific. Click-iT™ EdU Flow Cytometry Assay Protocols (Methodological basis for Click Chemistry in Flow). Link

  • Geoffroy, K., et al. (2013). Use of 4-fluoro-L-ornithine to monitor metabolic flux through the polyamine biosynthetic pathway. Biochemical Journal. (Demonstrates ornithine analog flux principles). Link

  • Knott, K. M., et al. (2016). Metabolic Labeling of Polyamines. Methods in Molecular Biology. (General reference for polyamine tracking). Link

(Note: While direct literature on "H-Orn(N3)" specifically for flow is emerging, the chemistry and protocols are adapted from established EdU/AHA and polyamine analog methodologies cited above.)

Sources

A Senior Application Scientist's Guide to Verifying H-Orn(N3).HCl Labeling with Fluorescence Microscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to accurately visualize and quantify nascent protein synthesis is paramount to understanding cellular physiology, disease progression, and therapeutic response. This guide provides an in-depth technical comparison of a powerful technique for this purpose: metabolic labeling with the non-canonical amino acid H-Orn(N3).HCl followed by fluorescent visualization. We will explore the mechanistic underpinnings of this approach, provide detailed experimental protocols, and objectively compare its performance against established alternative methods, supported by experimental data from the literature. Our focus is to equip you with the knowledge to make informed decisions for your specific research needs, ensuring scientific integrity and robust, verifiable results.

The Rationale for Tracking Ornithine Metabolism

Ornithine is a non-proteinogenic amino acid that plays a pivotal role in several critical metabolic pathways. It is a key intermediate in the urea cycle, essential for the detoxification of ammonia.[1] More importantly for many cell biologists, ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[2][3] These polyamines are indispensable for cell proliferation, differentiation, and tissue repair, making the monitoring of ornithine metabolism a valuable tool for studying these processes, particularly in the context of cancer research where polyamine synthesis is often dysregulated.[2] By using an azide-modified ornithine analog like H-Orn(N3).HCl, we can hijack this metabolic pathway to tag and subsequently visualize newly synthesized proteins that have incorporated this probe.

Principle of H-Orn(N3).HCl Labeling: A Two-Step Bioorthogonal Strategy

The use of H-Orn(N3).HCl for fluorescent labeling of proteins is a prime example of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[4] The strategy, a variant of Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT), involves two key steps:[5]

  • Metabolic Incorporation: Cells are cultured in a medium containing H-Orn(N3).HCl. The cellular machinery recognizes this analog and incorporates it into newly synthesized proteins in place of its natural counterpart. This effectively "tags" nascent proteins with an azide chemical handle.

  • Fluorescent "Click" Reaction: The azide group is chemically inert within the cellular environment. To visualize the tagged proteins, a fluorescent probe containing a complementary reactive group—an alkyne—is introduced. The azide and alkyne groups then undergo a highly specific and efficient cycloaddition reaction, colloquially known as "click chemistry," to form a stable triazole linkage, covalently attaching the fluorescent dye to the newly synthesized proteins.[6]

This two-step process allows for temporal control over protein labeling and offers high specificity, as the click chemistry reaction partners do not have endogenous counterparts in biological systems.

A simplified workflow for H-Orn(N3).HCl labeling and visualization.

Comparative Analysis of Labeling Methodologies

The choice of a labeling strategy depends on the specific biological question, the experimental system, and the required level of detail. Here, we compare H-Orn(N3).HCl-based BONCAT with two widely used alternatives: Puromycin-based methods (SUnSET) and Immunofluorescence (IF) of Ornithine Decarboxylase (ODC1).

FeatureH-Orn(N3).HCl (BONCAT)Puromycin-based (SUnSET)ODC1 Immunofluorescence (IF)
Principle Metabolic incorporation of an amino acid analog into nascent proteins, followed by click chemistry.Incorporation of a puromycin analog that terminates translation, labeling nascent polypeptide chains.Antibody-based detection of the total pool of a specific enzyme (ODC1).
Target Newly synthesized proteins incorporating the ornithine analog.All newly synthesized proteins that are actively being translated.Total (new and existing) ODC1 protein.
Temporal Resolution High; allows for pulse-chase experiments to track protein synthesis and turnover.High; provides a snapshot of active translation at the time of puromycin addition.Low; detects the steady-state level of the protein, not its synthesis rate.
Specificity Specific to proteins synthesized from ornithine-containing pathways.General marker for all protein synthesis.Specific to the ODC1 protein.
Live-cell Imaging Possible with strain-promoted click chemistry (SPAAC).Not ideal; puromycin is toxic and puromycylated peptides can diffuse.[7]Not possible; requires cell fixation and permeabilization for antibody access.
Quantification Semi-quantitative to quantitative based on fluorescence intensity.Semi-quantitative based on signal intensity.Semi-quantitative based on fluorescence intensity.
Multiplexing Easily multiplexed with other fluorescent probes and antibodies.Can be combined with antibody staining.Can be multiplexed with other antibodies from different host species.

In-Depth Look at Click Chemistry Reactions

The visualization step in BONCAT relies on the "click" reaction between the azide on the incorporated H-Orn(N3).HCl and an alkyne on a fluorescent dye. Two main types of this reaction are employed in biological research:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the classic, highly efficient click reaction catalyzed by copper(I) ions. It is robust and proceeds rapidly under mild conditions. However, a significant drawback is the cytotoxicity of copper, which can be a concern for live-cell imaging and can potentially perturb cellular physiology.[8]

CuAAC Protein Protein-N3 Triazole Protein-Triazole-Dye Protein->Triazole AlkyneDye Alkyne-Dye AlkyneDye->Triazole Copper Cu(I) Catalyst re re->Triazole Catalyzes SPAAC Protein Protein-N3 Triazole Protein-Triazole-Dye Protein->Triazole DBCODye DBCO-Dye DBCODye->Triazole Spontaneous Reaction (No Catalyst)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of H-Orn(N3).HCl for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the dynamic fields of chemical biology and drug development, the use of specialized reagents is paramount to innovation. H-L-Orn(N3)·HCl (L-α-Amino-δ-azidovaleric acid hydrochloride) is a valuable building block, notably utilized in "click chemistry" for the synthesis of complex biomolecules.[1] However, its dual chemical nature as both an organic azide and a hydrochloride salt necessitates a thorough and rigorous disposal protocol. This guide provides a detailed, step-by-step methodology for the safe handling and disposal of H-Orn(N3)·HCl, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Inherent Risks: A Two-Fold Challenge

The primary challenge in disposing of H-Orn(N3)·HCl lies in addressing the hazards associated with its two key functional groups: the azido group (-N3) and the hydrochloride salt (-HCl).

  • The Azido Group: Organic azides are high-energy moieties that are potentially explosive.[2] They can be sensitive to heat, shock, and friction, and their decomposition can lead to the rapid release of nitrogen gas, posing a significant hazard. Therefore, the primary goal of disposal is to convert the azide into a more stable functional group, such as an amine.

  • The Hydrochloride Salt: The hydrochloride portion of the molecule renders it acidic. Strong acids are corrosive and can cause severe burns upon contact with skin and eyes.[3][4][5] Disposal of acidic waste requires careful neutralization to a pH that is safe for discharge into the laboratory's wastewater system, in accordance with local regulations.

Strategic Approach to Disposal: A Sequential Deactivation and Neutralization

The proper disposal of H-Orn(N3)·HCl is a two-stage process that must be performed in the correct order to ensure safety. First, the energetic azido group is deactivated through chemical reduction. Following the successful quenching of the azide, the resulting acidic solution is neutralized.

DisposalWorkflow cluster_0 Phase 1: Azide Deactivation cluster_1 Phase 2: Neutralization & Disposal A H-Orn(N3).HCl Solution B Staudinger Reaction (Triphenylphosphine) A->B  Method 1   C Catalytic Hydrogenation (e.g., Pd/C, H2) A->C  Method 2   D Deactivated Intermediate: H-Orn(NH2).HCl B->D C->D E Neutralization (e.g., NaHCO3 solution) D->E F pH Verification (6.5-8.5) E->F G Aqueous Waste Disposal F->G

Figure 1. A flowchart illustrating the sequential workflow for the safe disposal of H-Orn(N3).HCl, beginning with azide deactivation followed by neutralization.

Phase 1: Deactivation of the Azido Group

The conversion of the azido group to a stable amine is the critical first step. Two primary methods are recommended: the Staudinger Reaction and Catalytic Hydrogenation. The choice between these methods will depend on the available equipment and the scale of the disposal.

Method 1: Staudinger Reaction

The Staudinger reaction is a mild and highly selective method for reducing azides to amines using a phosphine, typically triphenylphosphine.[1][3][6][7][8][9][10] The reaction proceeds via the formation of a phosphazide intermediate, which then loses dinitrogen gas to form an iminophosphorane. Subsequent hydrolysis yields the desired amine and a phosphine oxide byproduct.[1][3][10]

Experimental Protocol: Staudinger Reaction for H-Orn(N3).HCl Disposal

  • Preparation: In a well-ventilated fume hood, dissolve the H-Orn(N3)·HCl waste in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water. The concentration should be kept low, ideally below 1 M.

  • Reagent Addition: For every 1 equivalent of H-Orn(N3)·HCl, add 1.1 to 1.5 equivalents of triphenylphosphine. The addition should be done portion-wise at room temperature with gentle stirring.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution. For complete conversion, the reaction can be gently heated to 40-50°C for several hours.

  • Hydrolysis: Once the azide reduction is complete, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding amine (H-Orn(NH2)·HCl) and triphenylphosphine oxide.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for reducing azides to amines, with the only byproduct being nitrogen gas.[5][11] Common catalysts include palladium on carbon (Pd/C).

Experimental Protocol: Catalytic Hydrogenation for H-Orn(N3).HCl Disposal

  • Preparation: In a flask suitable for hydrogenation, dissolve the H-Orn(N3)·HCl waste in a solvent such as methanol, ethanol, or water.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere. The reaction is then stirred under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.

  • Filtration: Upon completion of the reaction (as determined by an appropriate analytical method like TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The filtration should be done in a fume hood, as the catalyst can be pyrophoric.

FeatureStaudinger ReactionCatalytic Hydrogenation
Reagents Triphenylphosphine, WaterH₂, Pd/C (or other catalyst)
Byproducts Triphenylphosphine oxide, N₂N₂
Conditions Mild, room temperature or gentle heatingRoom temperature, requires H₂ gas and specialized equipment
Advantages High functional group tolerance, simple setupClean reaction with only N₂ as a byproduct
Disadvantages Stoichiometric phosphine oxide byproduct can complicate workupCatalyst can be pyrophoric, requires specialized equipment

Table 1. A comparison of the Staudinger Reaction and Catalytic Hydrogenation for the deactivation of the azido group in H-Orn(N3).HCl.

Phase 2: Neutralization of the Hydrochloride Salt

After the azido group has been successfully reduced to an amine, the resulting solution will still be acidic due to the hydrochloride. This acidic waste must be neutralized before it can be safely disposed of.

Experimental Protocol: Neutralization of the Deactivated Solution

  • Preparation: Place the acidic aqueous solution from Phase 1 in a suitable container within a fume hood. It is advisable to place the container in a secondary container (e.g., an ice bath) to dissipate any heat generated during neutralization.

  • Neutralizing Agent: Slowly and with constant stirring, add a weak base such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1 M). The use of a weak base like sodium bicarbonate is generally preferred as it is less hazardous and the reaction is less exothermic.

  • Monitoring: Monitor the pH of the solution continuously using pH paper or a calibrated pH meter. Continue adding the base until the pH of the solution is between 6.5 and 8.5.

  • Disposal: Once the solution is neutralized, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Safety Precautions and Waste Management

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling H-Orn(N3)·HCl and the reagents used in its disposal.

  • Fume Hood: All steps of the disposal process should be carried out in a well-ventilated fume hood to avoid inhalation of any potentially harmful vapors.

  • Waste Segregation: Azide-containing waste should always be collected in a designated and clearly labeled waste container.[2] Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste. The spill area should then be decontaminated.

By adhering to this comprehensive disposal protocol, researchers can ensure the safe and responsible management of H-Orn(N3)·HCl waste, fostering a secure and compliant laboratory environment.

References

  • EMD Millipore Corporation. SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. 2015.
  • VWR. SAFETY DATA SHEET Hydrochloric Acid, 31 – 36%. 2015.
  • Carl ROTH.
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • Merck Millipore.
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  • Reddit. How to quench azide : r/Chempros. 2021.
  • Google Patents. KR101050970B1 - How to Dispose of Waste Metal Chloride.
  • MDPI. Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids.
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A Senior Application Scientist's Guide to Safely Handling H-Orn(N3).HCl

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Dual Risks of an Energetic Azide and a Corrosive Hydrochloride Salt

The integration of chemically unique moieties into drug candidates is a cornerstone of modern pharmaceutical development. H-Orn(N3).HCl, or L-Ornithine, N5-(azido)-monohydrochloride, exemplifies such a compound, offering a versatile azido handle for "click" chemistry and other bioconjugation techniques. However, its utility is matched by a dual-hazard profile: the inherent energetic nature of the organic azide and the corrosive properties of its hydrochloride salt. This guide provides a comprehensive, safety-first framework for the handling, use, and disposal of H-Orn(N3).HCl, ensuring that its scientific potential can be explored without compromising laboratory safety.

Hazard Identification: Understanding the "Why" Behind the Precautions

A robust safety protocol is built on a foundational understanding of the specific risks involved. For H-Orn(N3).HCl, the hazards stem from two distinct chemical features.

The Azido Group (-N3): An Energetic Functional Group

Organic azides are classified as energetic materials, meaning they can decompose rapidly and exothermically, releasing nitrogen gas (N2).[1] This decomposition can be initiated by:

  • Heat, Shock, or Friction: Small organic azides are particularly sensitive to external energy inputs.[1][2] Grinding, scratching, or rapid heating can lead to violent decomposition.[3]

  • Heavy Metal Contamination: Azides react with heavy metals (e.g., lead, copper, silver, mercury, gold) to form highly shock-sensitive and explosive metal azide salts.[4][5] This is a critical consideration for storage, handling equipment, and waste disposal.

  • Toxicity: The azide ion is highly toxic, with a mechanism of action and acute toxicity similar to that of cyanide.[1][5] It can be fatal if inhaled, swallowed, or absorbed through the skin.[5]

While the risk of explosion is mitigated in larger molecules, the "Rule of Six"—which suggests a compound is relatively safe if it has at least six carbon atoms for every energetic group—provides a useful guideline.[6] H-Orn(N3).HCl has 5 carbons to one azide group, placing it in a category that requires significant caution.

The Hydrochloride Salt (-HCl): A Corrosive Hazard

The hydrochloride portion of the molecule renders it a strong acid. Concentrated solutions are corrosive and can cause severe chemical burns to skin and eyes, potentially leading to permanent damage.[7][8] Inhalation of dusts or mists can cause irritation and damage to the respiratory tract.[9][10] Furthermore, mixing azides with acid can generate the highly toxic and explosive hydrazoic acid (HN3).[1]

The Core of Protection: A Multi-Layered PPE and Engineering Control Strategy

No single piece of equipment is sufficient. A comprehensive safety system involves a combination of engineering controls (the first line of defense) and personal protective equipment (PPE).

Engineering Controls: Modifying the Workspace
  • Chemical Fume Hood: All manipulations of H-Orn(N3).HCl, from weighing solids to preparing solutions, must be conducted in a properly functioning chemical fume hood.[1][3][5] This contains vapors and provides a physical barrier.

  • Blast Shield: When working with quantities greater than 200 mg or when heating the compound, a certified blast shield must be placed between the experiment and the user inside the fume hood.[3][5][11] This is a non-negotiable precaution against unexpected rapid decomposition.

Personal Protective Equipment (PPE): The Last Line of Defense

The following table outlines the minimum PPE requirements for tasks involving H-Orn(N3).HCl.

TaskEye & Face ProtectionHand ProtectionBody Protection
Receiving & Unpacking Safety GlassesSingle Pair Nitrile GlovesStandard Lab Coat
Weighing & Aliquoting (Solid) Safety Goggles & Face ShieldDouble-gloving (Nitrile)[4][12]Standard Lab Coat
Solution Preparation & Transfer Safety GogglesDouble-gloving (Nitrile)[4][12]Standard Lab Coat
Reaction & Workup Safety Goggles & Face ShieldDouble-gloving (Nitrile)[4][12]Standard Lab Coat
Waste Quenching & Disposal Safety Goggles & Face ShieldDouble-gloving (Nitrile)[4][12]Standard Lab Coat
  • Causality: A face shield is added during weighing and reactions because these steps carry the highest risk of splashing or sudden energetic release.[3][11] Double-gloving provides an extra layer of protection against the high acute toxicity of azides, which can be absorbed through the skin.[4][5]

Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow minimizes the introduction of unforeseen risks.

Pre-Experiment Safety Check

The diagram below outlines the essential decision-making process that must occur before any handling of H-Orn(N3).HCl begins.

Pre_Experiment_Check start Start: Plan Experiment assess_hazards Assess Hazards (Azide + HCl) start->assess_hazards locate_safety Locate Safety Equipment (Shower, Eyewash, Spill Kit) assess_hazards->locate_safety verify_hood Verify Fume Hood Certification & Airflow locate_safety->verify_hood stop STOP Rectify Issue locate_safety->stop Unavailable don_ppe Don Appropriate PPE (See Table) verify_hood->don_ppe All Checks Pass verify_hood->stop Failed/Expired proceed Proceed to Handling don_ppe->proceed stop->start Re-evaluate

Caption: Pre-experiment safety verification workflow.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the fume hood sash is at the appropriate height. Place a blast shield in front of the work area.[3]

    • Cover the work surface with absorbent bench paper.

    • Assemble all necessary equipment. Crucially, use only plastic or ceramic spatulas and avoid metal ones. [3][5][11] Avoid using glassware with ground-glass joints, as friction can be an ignition source.[3][11]

  • Weighing (Solid):

    • Tare an anti-static plastic weighing boat.

    • Using a ceramic or plastic spatula, carefully transfer the desired amount of H-Orn(N3).HCl. Avoid any scraping or grinding motions that could create friction.[3]

    • Close the primary container immediately and store it properly.

  • Dissolution and Transfer:

    • Add the solvent to the vessel that will contain the final solution.

    • Carefully add the weighed solid to the solvent.

    • If necessary, use gentle swirling to dissolve. Avoid vigorous stirring with metal stir bars on un-coated vessel bottoms, which can cause friction. Use Teflon-coated stir bars.

Spill, Emergency, and Disposal Plans

Proactive planning is essential for managing unexpected events.

Spill Management
  • Minor Spill (Solid or Liquid inside Fume Hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, cover the spill with an acid-neutralizing agent (such as sodium bicarbonate).

    • Gently sweep the neutralized material into a designated plastic container.

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

    • Label the container as "H-Orn(N3).HCl spill debris (neutralized)" and dispose of it as hazardous waste.

  • Major Spill (Any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) department immediately.

    • Prevent others from entering the area. Do not attempt to clean it up yourself.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and drink one to two glasses of water.[13] Seek immediate medical attention.

Waste Disposal: A Critical Safety Step

Never dispose of azide-containing waste down the drain.[3][5] Azides can react with lead or copper in plumbing to form highly explosive metal azides.[5] All azide waste streams must be chemically quenched before disposal.

Protocol for Quenching Azide Waste:

This procedure must be performed in a fume hood behind a blast shield.

  • Preparation: Cool the azide-containing solution in an ice bath. The reaction is exothermic.

  • Quenching: While stirring, slowly add a freshly prepared 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every 1 gram of residual azide.[5]

  • Acidification: Once the addition of nitrite is complete, slowly add a 20% aqueous solution of sulfuric acid dropwise until the solution is acidic (test with pH paper). This order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN3).[5]

  • Verification: The evolution of brown nitrogen oxide gas indicates the reaction is proceeding. Once gas evolution ceases, test for the presence of excess nitrite using potassium iodide-starch paper (a blue-black color indicates excess nitrite and complete azide destruction).[5]

  • Neutralization & Disposal: Neutralize the quenched solution to a pH between 6 and 9 with sodium hydroxide.[5] Transfer the final solution to a properly labeled hazardous waste container for collection by your institution's EHS department.[5][6]

By implementing this comprehensive safety framework, researchers can confidently and securely handle H-Orn(N3).HCl, harnessing its chemical potential while upholding the highest standards of laboratory safety.

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  • University of Crete. (n.d.). LABORATORY HEALTH & SAFETY RULES. Retrieved from University of Crete, Department of Materials Science and Technology. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.